1-(4-Methoxyphenyl)thiourea
描述
Structure
3D Structure
属性
IUPAC Name |
(4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYLJBWDZZMDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177472 | |
| Record name | Thiourea, (4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2293-07-4 | |
| Record name | (4-Methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2293-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thioureidoanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Methoxyphenyl)thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methoxyphenyl)thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, (4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-THIOUREIDOANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF66AP2S55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1-(4-Methoxyphenyl)thiourea: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-methoxyphenyl)thiourea, an important chemical intermediate in the manufacturing of dyes and a molecule of interest in medicinal chemistry. The primary focus of this document is the efficient synthesis from p-anisidine, detailing a high-yield experimental protocol, and providing key analytical data for product characterization.
Overview of Synthetic Pathways
The synthesis of this compound from p-anisidine can be effectively achieved through two primary routes.
-
Direct Thiocyanation: This is a straightforward and high-yield method involving the reaction of p-anisidine with a thiocyanate salt, typically ammonium thiocyanate, in the presence of an acid catalyst. The reaction proceeds by the in-situ formation of thiocyanic acid, which is then attacked by the nucleophilic amine group of p-anisidine. This method is often preferred for its operational simplicity and cost-effectiveness.[1][2]
-
Isothiocyanate Intermediate Route: An alternative pathway involves the reaction of p-anisidine with an isothiocyanate reagent. A common approach is the generation of an acyl isothiocyanate, such as 4-methoxybenzoyl isothiocyanate (from 4-methoxybenzoyl chloride and potassium thiocyanate), which then reacts with an amine.[3] While versatile, this multi-step approach can be more complex than the direct method.
This guide will focus on the direct thiocyanation method due to its high reported yield and facile, environmentally conscious procedure that avoids organic solvents.[1]
Physicochemical and Spectroscopic Data
Accurate characterization of the final product is critical. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂OS | [4] |
| Molar Mass | 182.24 g/mol | [4] |
| Appearance | White to light yellow powder/crystals | [5] |
| Melting Point | 223-225 °C | [5] |
| Purity (Optimized) | 99.3% | [1] |
Table 2: Spectroscopic Data for this compound (Note: As precise spectral data for this specific compound is not uniformly published, this table presents characteristic chemical shifts and vibrational frequencies based on analysis of closely related thiourea derivatives.)
| Technique | Parameter | Expected Chemical Shift / Frequency (cm⁻¹) | Inferred From |
| ¹H NMR | -OCH₃ (s) | ~ 3.8 ppm | [6][7] |
| Aromatic H (d) | ~ 6.8 - 7.0 ppm | [6] | |
| Aromatic H (d) | ~ 7.2 - 7.5 ppm | [6] | |
| -NH₂ (br s) | Variable, broad | [4][8] | |
| -NH- (br s) | Variable, broad | [4][8] | |
| ¹³C NMR | -OCH₃ | ~ 55 - 56 ppm | [9][10] |
| Aromatic C-O | ~ 158 - 160 ppm | [7][9] | |
| Aromatic C-N | ~ 130 - 132 ppm | [9] | |
| Aromatic C-H | ~ 114 - 128 ppm | [7][9] | |
| C=S | ~ 180 ppm | [3] | |
| FT-IR | N-H Stretch | 3100 - 3400 cm⁻¹ | [11][12] |
| C-H (Aromatic) | 3000 - 3100 cm⁻¹ | [12] | |
| C-H (Aliphatic) | 2850 - 2960 cm⁻¹ | [12] | |
| C=C (Aromatic) | 1500 - 1600 cm⁻¹ | [12] | |
| C-O Stretch | ~ 1240 cm⁻¹ | [13] | |
| C=S Stretch | 1000 - 1200 cm⁻¹ | [11] |
Diagrams and Workflows
Visual representations of the reaction and experimental process aid in understanding the synthesis.
Caption: Synthesis of this compound from p-anisidine.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is based on an optimized procedure reported to achieve high yield and purity.[1]
4.1 Materials and Equipment
-
p-Anisidine (5.7 g)
-
Ammonium thiocyanate (3.1 g)
-
Concentrated Hydrochloric Acid (3.3 mL)
-
Deionized Water (8 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
4.2 Synthesis Procedure
-
Charging the Reactor: In a round-bottom flask, combine p-anisidine (5.7 g), ammonium thiocyanate (3.1 g), and deionized water (8 mL).
-
Acidification: While stirring the mixture, slowly add concentrated hydrochloric acid (3.3 mL).
-
Reaction: Heat the mixture to 90°C using a heating mantle or oil bath. Maintain this temperature and continue stirring for 9 hours under reflux.
-
Crystallization: After 9 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will precipitate out of the solution as a solid.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any unreacted salts and acid.
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized. A common technique for thiourea derivatives is to dissolve the solid in a minimum amount of a hot solvent (such as aqueous ethanol) and allow it to cool slowly, inducing the formation of pure crystals.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Table 3: Optimized Reaction Parameters[1]
| Parameter | Value |
| p-Anisidine | 5.7 g |
| Ammonium Thiocyanate | 3.1 g |
| Hydrochloric Acid | 3.3 mL |
| Water (Solvent) | 8 mL |
| Reaction Temperature | 90 °C |
| Reaction Time | 9 hours |
| Reported Yield | ~95% |
Safety and Handling
-
p-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. It may cause effects on the blood, resulting in the formation of methaemoglobin.
-
This compound: Classified as toxic (Hazard Code: T). It is toxic by inhalation, in contact with skin, and if swallowed.[5]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. In case of accidental contact, seek immediate medical advice.[5]
Conclusion
The synthesis of this compound from p-anisidine via direct reaction with ammonium thiocyanate in an acidic aqueous medium is a highly efficient, scalable, and environmentally friendly method.[1] The protocol detailed in this guide provides a reliable pathway to obtaining the target compound in high yield (95%) and excellent purity (99.3%).[1] The provided analytical data serves as a benchmark for researchers in verifying the identity and quality of the synthesized product.
References
- 1. globethesis.com [globethesis.com]
- 2. ijcrt.org [ijcrt.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
1-(4-Methoxyphenyl)thiourea chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 1-(4-Methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an organic compound that serves as a valuable intermediate in various synthetic processes, particularly in the dye industry.[1] As a member of the thiourea family, it is also a subject of interest for its potential biological activities, aligning with the diverse pharmacological profiles observed in thiourea derivatives.[2][3] This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, based on available scientific literature. It includes a summary of its physicochemical properties, spectral data, and a detailed synthesis protocol. This document is intended to be a resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Properties
This compound, also known as N-(4-methoxyphenyl)thiourea or p-anisylthiourea, is a monosubstituted thiourea derivative. Its structure features a 4-methoxyphenyl group attached to one of the nitrogen atoms of the thiourea moiety.
Chemical Structure
The structural representation of this compound is provided below.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (4-methoxyphenyl)thiourea | [4] |
| CAS Number | 2293-07-4 | [5] |
| Molecular Formula | C8H10N2OS | [6] |
| Molecular Weight | 182.24 g/mol | [4] |
| Physical Form | Solid | [6] |
| Melting Point | 212 °C (decomposition) | [5] |
| Boiling Point | 311 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.287 ± 0.06 g/cm³ | [5] |
| Purity | Typically ≥98% | [6] |
| Solubility | Soluble in alcohol, sparingly soluble in ether.[7] Soluble in water.[7] | |
| InChI | InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | [6] |
| InChIKey | SRYLJBWDZZMDSK-UHFFFAOYSA-N | [6] |
| SMILES | COC1=CC=C(C=C1)NC(=S)N | [6] |
Spectral Data
1H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the amine protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (ortho to -OCH3) | ~6.8-7.0 | Doublet | 2H |
| Aromatic protons (meta to -OCH3) | ~7.2-7.4 | Doublet | 2H |
| Methoxy (-OCH3) protons | ~3.8 | Singlet | 3H |
| Thiourea (-NH-) proton | Broad singlet | 1H | |
| Thiourea (-NH2) protons | Broad singlet | 2H |
Note: Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
13C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Thiocarbonyl (C=S) | ~180-190 |
| Aromatic C (quaternary, attached to -OCH3) | ~155-160 |
| Aromatic C (quaternary, attached to -NH) | ~130-135 |
| Aromatic CH (ortho to -OCH3) | ~114-116 |
| Aromatic CH (meta to -OCH3) | ~120-125 |
| Methoxy (-OCH3) | ~55 |
Note: Predicted values based on typical chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm-1) | Intensity |
| N-H Stretch (amine) | 3400-3100 | Medium-Strong, Broad |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic, -OCH3) | 2950-2850 | Medium |
| C=C Stretch (aromatic) | 1600-1475 | Medium-Weak |
| N-H Bend (amine) | 1650-1550 | Medium |
| C-N Stretch | 1350-1250 | Strong |
| C=S Stretch (thiocarbonyl) | 1250-1020 | Medium |
| C-O Stretch (ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong |
Note: Predicted values based on typical IR absorption frequencies.[8]
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group, cleavage of the thiourea moiety, and other characteristic fragmentations. Predicted m/z values for common adducts are available.[6] The thiourea moiety can lead to a characteristic constant neutral loss of 85 u in collision-induced dissociation experiments.[9]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of p-anisidine with a thiocyanate salt in an acidic medium.[1]
Materials:
-
p-Anisidine (5.7 g)
-
Ammonium thiocyanate (3.1 g)
-
Concentrated hydrochloric acid (3.3 mL)
-
Water (8 mL)
Procedure:
-
To a reaction vessel, add p-anisidine, ammonium thiocyanate, hydrochloric acid, and water.
-
Heat the mixture to 90 °C with stirring.
-
Maintain the reaction at this temperature for 9 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified product.
This method has been reported to yield this compound with a purity of 99.3% and an average yield of 95%.[1]
Caption: A generalized workflow for the synthesis of this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm-1.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in the desired mass range.
Potential Applications and Biological Relevance
Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The mechanism of action for many thiourea derivatives involves their ability to interact with biological macromolecules. For instance, some thiourea derivatives have been shown to inhibit enzymes like urease.[10] In the context of anticancer activity, they have been implicated in the inhibition of various signaling pathways, such as the Wnt/β-catenin pathway.[11]
While specific signaling pathways for this compound are not extensively documented, its structural similarity to other biologically active thioureas suggests it could be a candidate for further investigation in drug discovery programs. The methoxy group on the phenyl ring can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile.
Caption: Potential biological activities of thiourea derivatives.
Safety Information
This compound is classified as toxic and an irritant. Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: H301 (Toxic if swallowed).
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Ventilation: Use in a well-ventilated area or with suitable respiratory equipment.[5]
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. While detailed experimental spectral and crystallographic data are not widely published, its structure can be reliably characterized using standard analytical techniques. Its role as a synthetic intermediate and the potential for biological activity, characteristic of the thiourea class of compounds, make it a molecule of continued interest for both industrial and academic research. This guide serves as a foundational resource for professionals working with this compound.
References
- 1. globethesis.com [globethesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - this compound (C8H10N2OS) [pubchemlite.lcsb.uni.lu]
- 7. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 1-(4-Methoxyphenyl)thiourea: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 1-(4-Methoxyphenyl)thiourea. The information is compiled from various sources to aid in the synthesis and analysis of this compound.
Spectroscopic Data
Table 1: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3194-3255 | N-H Stretching | Strong, Broad |
| 3007-3043 | Aromatic C-H Stretching | Medium |
| 1583-1599 | C=N Stretching / N-H Bending | Medium to Strong |
| 1226-1240 | C=S Stretching | Medium to Strong |
| 1151-1336 | SO₂ Stretching (if present as impurity or in complex) | - |
| ~1089 | Aromatic C-Cl Stretching (if present as impurity) | - |
Note: The FT-IR data is based on typical ranges for thiourea derivatives and may vary based on the specific experimental conditions and the physical state of the sample.[1]
Table 2: ¹H NMR Spectroscopic Data (Typical Values)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | N-H (thiourea) |
| ~7.0 - 7.5 | Multiplet | 4H | Aromatic C-H |
| ~3.8 | Singlet | 3H | O-CH₃ |
| ~7.8 - 8.3 | Singlet (broad) | 2H | N-H₂ (thiourea) |
Note: The ¹H NMR data is based on typical chemical shifts for similar thiourea derivatives and may vary depending on the solvent and instrument parameters.[1]
Table 3: ¹³C NMR Spectroscopic Data (Typical Values)
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C=S (thiourea) |
| ~155 - 160 | Aromatic C-O |
| ~114 - 130 | Aromatic C-H and C-C |
| ~55 | O-CH₃ |
Note: The ¹³C NMR data is based on typical chemical shifts for similar thiourea derivatives and may vary depending on the solvent and instrument parameters.[2]
Table 4: Mass Spectrometry Data (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 183.05867 |
| [M+Na]⁺ | 205.04061 |
| [M-H]⁻ | 181.04411 |
| [M]⁺ | 182.05084 |
Note: This data is based on predicted collision cross-section values and the exact mass of this compound (C₈H₁₀N₂OS), which is 182.05139 Da. Experimental values may vary.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a thesis on the synthesis of this compound.[3]
Materials:
-
p-Anisidine (5.7 g)
-
Ammonium thiocyanate (3.1 g)
-
Hydrochloric acid (3.3 mL)
-
Water (8 mL)
Procedure:
-
In a round-bottom flask, combine p-anisidine, ammonium thiocyanate, hydrochloric acid, and water.
-
Heat the reaction mixture to 90°C.
-
Maintain the temperature and stir the mixture for 9 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water.
-
Dry the product to obtain this compound.
This method reports an average yield of 95% and a purity of 99.3%.[3]
General Protocol for Spectroscopic Characterization
The following is a general protocol for the spectroscopic analysis of the synthesized this compound.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H (aromatic), C=S, and C-O stretches.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the chemical shifts, multiplicities, and integration of the proton signals.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
-
Analysis: Assign the observed signals to the respective protons and carbons in the structure of this compound.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻) and other characteristic fragment ions to confirm the molecular weight of the compound.
4. UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer.
-
Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε).
Visualizations
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-Depth Technical Guide on 1-(4-Methoxyphenyl)thiourea
This document provides a detailed overview of the fundamental physicochemical properties of 1-(4-Methoxyphenyl)thiourea, a compound of interest in various research and development applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data Summary
The core molecular properties of this compound have been determined and are summarized in the table below for clear reference and comparison.
| Property | Value |
| Molecular Formula | C8H10N2OS[1] |
| Molecular Weight | 182.24 g/mol [1] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Caption: Molecular properties of this compound.
References
Solubility of 1-(4-Methoxyphenyl)thiourea: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(4-Methoxyphenyl)thiourea, a compound of interest in medicinal chemistry and materials science. This document outlines experimental protocols for solubility determination, summarizes available data, and presents key mechanistic pathways associated with its biological activity.
Quantitative Solubility Data
Extensive literature searches did not yield specific quantitative experimental data for the solubility of this compound in various solvents. While solubility data for the parent compound, thiourea, is widely available, the solubility of this specific derivative has not been extensively reported in publicly accessible databases and scientific literature. The experimental protocols outlined in the following section can be employed to determine these values.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method | Reference |
| Data Not Available | - | - | - | - | - |
| Researchers are encouraged to use the protocols below to generate this data. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications, including formulation development, reaction optimization, and crystallization studies. The following are standard laboratory methods for determining the solubility of a solid compound like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[1][2][3][4]
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.
-
Separation: The saturated solution is carefully separated from the excess undissolved solid. This is typically achieved by filtration or centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container.
-
Drying and Weighing: The solvent is evaporated from the aliquot, typically in an oven at a temperature below the decomposition point of the solute. The container with the dried solute is then weighed.
-
Calculation: The solubility is calculated from the mass of the dissolved solute and the volume or mass of the solvent used.
Synthetic (Polythermal) Method
The synthetic method involves observing the temperature at which a known amount of solute completely dissolves in a known amount of solvent upon heating, or the temperature at which crystallization begins upon cooling.[5]
Methodology:
-
Sample Preparation: A series of samples are prepared with known masses of this compound and the solvent in sealed vials.
-
Heating and Observation: The vials are slowly heated while being stirred. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature for that specific composition.
-
Cooling and Observation (Optional): The clear solution can then be slowly cooled, and the temperature at which the first crystal appears (the crystallization temperature) is recorded.
-
Data Analysis: By repeating this process for different compositions, a solubility curve (solubility vs. temperature) can be constructed.
Experimental Workflow and Signaling Pathways
Synthesis of this compound
The synthesis of this compound is a key process for obtaining the compound for research purposes. A common method involves the reaction of p-anisidine with ammonium thiocyanate in an acidic medium.[6]
Caption: Workflow for the synthesis of this compound.
Biological Activity: Signaling and Mechanistic Pathways
Thiourea derivatives, including this compound, are known to exhibit various biological activities. Two prominent activities are their roles as antioxidants and urease inhibitors.
The antioxidant activity of many thiourea derivatives is attributed to their ability to donate a hydrogen atom to quench free radicals, following a Hydrogen Atom Transfer (HAT) mechanism.
Caption: Antioxidant mechanism via Hydrogen Atom Transfer (HAT).
Thiourea and its derivatives are effective inhibitors of the enzyme urease, which is implicated in various pathological conditions. The primary mechanism of inhibition involves the chelation of the nickel ions present in the active site of the enzyme.
Caption: Mechanism of urease inhibition by thiourea derivatives.
References
The Dawn of a Core Moiety: An In-depth Technical Guide to the Discovery and History of N-(4-methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and historical development of N-(4-methoxyphenyl)thiourea, a compound that has quietly permeated various fields of chemical and medicinal research. From its early synthesis to its contemporary applications, this molecule serves as a cornerstone in the development of a wide array of derivatives with significant biological activities. This document outlines its initial synthesis, traces its historical context, provides detailed experimental protocols for key synthetic methods, and presents relevant data in a structured format.
Discovery and Historical Context
The history of N-(4-methoxyphenyl)thiourea is intrinsically linked to the broader exploration of thiourea chemistry, which began in the 19th century. While thiourea itself was a known entity, the systematic investigation into its N-aryl derivatives gained momentum in the early 20th century. The initial synthesis of N-(4-methoxyphenyl)thiourea, also known by its common name p-anisylthiourea, is not definitively attributed to a single, celebrated discovery. Instead, its preparation emerged from the systematic application of established synthetic methodologies for N-arylthioureas.
One of the foundational methods for the synthesis of such compounds involves the reaction of an aromatic amine with a thiocyanate salt in the presence of an acid. This general approach was widely used for the preparation of a variety of N-substituted thioureas. The readily available p-anisidine (4-methoxyaniline) and salts like ammonium thiocyanate made the synthesis of N-(4-methoxyphenyl)thiourea a straightforward endeavor for early organic chemists.
Another key historical method that paved the way for the synthesis of a vast library of thiourea derivatives, including N-(4-methoxyphenyl)thiourea, is the reaction of amines with isothiocyanates. While the direct synthesis from p-anisidine and a thiocyanate salt is a common historical route, the in situ generation of an isothiocyanate from a corresponding acyl halide and a thiocyanate salt, a principle underlying the Douglass and Dains method for acylthioureas, also represents a significant pathway in the historical context of thiourea derivative synthesis.
The initial interest in N-(4-methoxyphenyl)thiourea and its analogues was primarily from a chemical standpoint, focusing on their synthesis, reactivity, and properties. However, as the field of medicinal chemistry evolved, the thiourea scaffold, including the N-(4-methoxyphenyl)thiourea core, gained attention for its potential biological activities. Researchers in the mid to late 20th century began exploring its derivatives for applications ranging from antimicrobial and antifungal agents to compounds with anticancer and antioxidant properties. Its role as an intermediate in the synthesis of dyes, such as 2-amino-6-methoxy-benzothiazole, also highlights its industrial relevance.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-methoxyphenyl)thiourea is presented in the table below.
| Property | Value |
| IUPAC Name | (4-methoxyphenyl)thiourea |
| CAS Registry Number | 2293-07-4 |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 212-214 °C |
| Solubility | Soluble in ethanol, acetone, and hot water; sparingly soluble in cold water |
Key Synthetic Methodologies
Two primary synthetic routes have been historically and are currently employed for the preparation of N-(4-methoxyphenyl)thiourea.
Method 1: From p-Anisidine and Ammonium Thiocyanate
This is a classic and straightforward method for the synthesis of N-arylthioureas.
Reaction:
p-Anisidine reacts with ammonium thiocyanate in the presence of a strong acid, typically hydrochloric acid, to yield N-(4-methoxyphenyl)thiourea.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add p-anisidine (1 equivalent), ammonium thiocyanate (1.2 equivalents), and a suitable solvent such as water or ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid (1.2 equivalents) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water to remove any unreacted starting materials and salts, and then recrystallize from a suitable solvent like ethanol to obtain pure N-(4-methoxyphenyl)thiourea.
Logical Workflow for Method 1
Method 2: From 4-Methoxybenzoyl Chloride (via Isothiocyanate Intermediate)
This method involves the in-situ generation of an isothiocyanate intermediate, which then reacts with an amine. Although this is a common method for producing N-acylthioureas, a variation can be used for N-arylthioureas. For N-(4-methoxyphenyl)thiourea, the more direct approach is the reaction of 4-methoxyphenyl isothiocyanate with ammonia. A more general and historically relevant approach for related derivatives involves the reaction of an acyl chloride with a thiocyanate salt.
Reaction:
4-Methoxybenzoyl chloride reacts with potassium thiocyanate to form 4-methoxybenzoyl isothiocyanate. This intermediate then reacts with an amine. For the synthesis of the parent N-(4-methoxyphenyl)thiourea, the isothiocyanate would need to be reacted with ammonia, which is less common than reacting it with other amines to form disubstituted thioureas. A more direct synthesis of N-(4-methoxyphenyl)thiourea itself would involve the reaction of 4-methoxyphenyl isothiocyanate with ammonia.
Experimental Protocol (for N-Acyl-N'-(4-methoxyphenyl)thiourea derivatives as an example of the isothiocyanate route):
-
Isothiocyanate Formation: In a dry round-bottom flask, dissolve 4-methoxybenzoyl chloride (1 equivalent) in a dry solvent like acetone or acetonitrile. Add potassium thiocyanate (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
Amine Addition: To the resulting solution containing the in-situ generated 4-methoxybenzoyl isothiocyanate, add the desired primary or secondary amine (1 equivalent) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetone-water mixture) to yield the pure N-acyl-N'-(4-methoxyphenyl)thiourea derivative.
General Synthetic Pathway via Isothiocyanate Intermediate
Early Applications and Evolving Research Interest
Initially, N-(4-methoxyphenyl)thiourea was of interest primarily within the realm of synthetic organic chemistry. Its utility as a building block for more complex heterocyclic systems, such as benzothiazoles, was an early driving force for its preparation. These benzothiazole derivatives found use as dyes and optical brighteners.
The 20th century saw a significant shift in the focus of chemical research towards the biological activities of synthetic compounds. The thiourea functional group was identified as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This led to a surge in the synthesis and screening of a wide variety of thiourea derivatives, including those based on the N-(4-methoxyphenyl) core.
Researchers began to investigate the antimicrobial, antifungal, anticonvulsant, and anticancer properties of these compounds. The methoxy group on the phenyl ring was found to modulate the electronic and lipophilic properties of the molecule, often influencing its biological activity. More recent studies have explored the antioxidant potential of N-(4-methoxyphenyl)thiourea derivatives, highlighting the ongoing scientific interest in this seemingly simple yet versatile molecule.
Conclusion
The discovery and history of N-(4-methoxyphenyl)thiourea are not marked by a singular breakthrough but rather by the steady and systematic evolution of synthetic organic chemistry. From its origins as a readily accessible N-arylthiourea, it has become a valuable building block and a core structure in the development of compounds with diverse applications. The journey of N-(4-methoxyphenyl)thiourea from a simple organic molecule to a scaffold of interest in medicinal chemistry underscores the enduring importance of fundamental synthetic methodologies and the continuous search for novel bioactive compounds. The detailed experimental protocols provided herein offer a practical guide for researchers working with this foundational molecule, while the historical context illuminates its journey through the landscape of chemical science.
References
An In-depth Technical Guide to Thiazolidine Derivatives
Disclaimer: The provided CAS number, 2293-07-4, corresponds to (4-Methoxyphenyl)thiourea.[1][2][3] However, the request for an in-depth technical guide with a focus on experimental protocols and biological pathways suggests a likely interest in a more functionally diverse class of compounds, such as thiazolidine derivatives. This guide will, therefore, focus on a representative and well-studied class of thiazolidine compounds: 1,3-thiazolidin-4-ones . These compounds are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8]
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the properties, synthesis, and characterization of 1,3-thiazolidin-4-one derivatives.
Core Properties of 1,3-Thiazolidin-4-one Derivatives
The 1,3-thiazolidin-4-one core is a versatile scaffold in medicinal chemistry.[6][8] Its structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse physicochemical and biological properties. A general structure of a 5-arylidene-1,3-thiazolidin-4-one is presented below.
Physicochemical Properties
The properties of 1,3-thiazolidin-4-one derivatives can vary significantly based on their substitution patterns. The following table summarizes general properties for a representative derivative, (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which has been identified as a potent inhibitor of protein kinase DYRK1A.[9]
| Property | Value | Reference |
| Molecular Formula | C10H7NO2S2 | [9] |
| Molecular Weight | 237.3 g/mol | [9] |
| Appearance | Solid | [9] |
| IC50 (DYRK1A) | 0.028 µM | [9] |
Experimental Protocols
Synthesis of 5-Arylidene-1,3-Thiazolidin-4-one Derivatives
A common and effective method for the synthesis of 5-arylidene-1,3-thiazolidin-4-ones is the Knoevenagel condensation of 1,3-thiazolidin-4-one with various aromatic aldehydes.[10]
Materials:
-
1,3-Thiazolidin-4-one
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
Procedure:
-
A mixture of 1,3-thiazolidin-4-one (10 mmol), the aromatic aldehyde (10 mmol), and a catalytic amount of piperidine (0.5 mL) in ethanol (50 mL) is prepared.
-
A few drops of glacial acetic acid are added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-arylidene-1,3-thiazolidin-4-one derivative.
Characterization of 1,3-Thiazolidin-4-one Derivatives
The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment in the molecule. For 5-arylidene-1,3-thiazolidin-4-ones, characteristic signals include those for the aromatic protons, the vinylic proton of the arylidene group, and the methylene protons of the thiazolidinone ring.
-
¹³C-NMR: The carbon-13 NMR spectrum is used to identify the different carbon atoms in the molecule. Key signals include those for the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the thiazolidinone ring.[4] In the ¹³C-NMR spectra, the carbons of the thiazolidine-4-one system typically appear between 62.65 and 64.36 ppm for S–CH–N and between 33.10 and 34.53 ppm for –CH₂–S.[4] The signals for the carbonyl group (CO) appear in the range of 160.39–173.24 ppm.[4]
2. Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to get information about its fragmentation pattern. Electrospray ionization (ESI) is a commonly used technique for these types of molecules.
3. Infrared (IR) Spectroscopy:
-
IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands for 1,3-thiazolidin-4-ones include the C=O stretching of the carbonyl group, N-H stretching (if unsubstituted at the 3-position), and C-S stretching.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of 1,3-thiazolidin-4-one derivatives.
Suppliers
While a specific, non-commercial derivative may not be readily available, the core 1,3-thiazolidin-4-one and various aldehyde precursors can be sourced from several chemical suppliers. Additionally, companies specializing in custom synthesis can prepare specific derivatives upon request. Potential suppliers for starting materials and related compounds include:
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers a wide range of starting materials and related heterocyclic compounds. |
| TCI America | --INVALID-LINK-- | Provides a variety of organic reagents and building blocks.[11] |
| Alfa Aesar (Thermo Fisher Scientific) | --INVALID-LINK-- | Supplies a comprehensive portfolio of chemicals for research and development. |
| Matrix Fine Chemicals | --INVALID-LINK-- | Specializes in fine chemicals and intermediates.[2] |
| GlobalChemMall | --INVALID-LINK-- | A platform to source chemicals from various manufacturers.[12] |
This guide provides a foundational understanding of 1,3-thiazolidin-4-one derivatives for professionals in drug discovery and development. The provided protocols and workflow offer a starting point for the synthesis and characterization of novel compounds within this promising class of bioactive molecules.
References
- 1. chembk.com [chembk.com]
- 2. (4-METHOXYPHENYL)THIOUREA | CAS [matrix-fine-chemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Microwave Synthesis of New (5 Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5 Z) 2-Amino-5-arylidene-1,3-thiazol-4(5 H)-one as New Inhibitors of Protein Kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (4-Methoxyphenyl)thiourea 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. globalchemmall.com [globalchemmall.com]
Tautomeric Forms of Substituted Thiourea Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their biological activity and chemical reactivity are intrinsically linked to the tautomeric equilibrium between the thione and thiol forms. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the tautomeric forms of substituted thiourea derivatives, focusing on their characterization by various analytical techniques, the influence of substituents and environmental factors on the tautomeric equilibrium, and detailed experimental considerations.
The Thione-Thiol Tautomeric Equilibrium
Thiourea and its substituted derivatives primarily exist in a tautomeric equilibrium between the thione (amide-like) and thiol (imidic acid-like) forms. The equilibrium is dynamic, and the position of the equilibrium is influenced by a variety of factors including the nature of the substituents, the solvent, temperature, and pH.
Caption: General equilibrium between the thione and thiol tautomeric forms of a disubstituted thiourea.
Generally, the thione form is the more stable and predominant tautomer in most substituted thioureas under ordinary conditions.[1] This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the N-H single bond compared to the S-H single bond. However, the thiol form can be stabilized by certain substituents or environmental conditions.
Factors Influencing Tautomeric Equilibrium
The position of the thione-thiol equilibrium is a delicate balance of electronic and steric effects of the substituents, as well as interactions with the surrounding medium.
Caption: Key factors influencing the thione-thiol tautomeric equilibrium in substituted thioureas.
-
Substituents: Electron-withdrawing groups (EWGs) attached to the nitrogen atoms tend to increase the acidity of the N-H protons, which can favor the thiol form. Conversely, electron-donating groups (EDGs) generally stabilize the thione form. Acyl groups, in particular, can significantly influence the equilibrium due to resonance effects.[2]
-
Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents can form hydrogen bonds with both the thione and thiol forms, but the differential stabilization can shift the equilibrium. In aqueous and alcohol solutions, an increase in the content of the thiol form has been observed in the order of water < methanol < ethanol < propanol.[3] Nonpolar solvents generally favor the less polar tautomer.
-
Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process, although this effect is often less pronounced than substituent and solvent effects.
-
pH: In acidic or basic conditions, the protonation or deprotonation of the thiourea moiety can lead to the formation of different species, thereby influencing the observed tautomeric forms.[1]
Experimental Characterization of Tautomeric Forms
A combination of spectroscopic and crystallographic techniques is employed to identify and quantify the tautomeric forms of substituted thiourea derivatives.
Caption: A generalized experimental workflow for the study of tautomerism in substituted thioureas.
Data Presentation: Spectroscopic and Crystallographic Data
The following tables summarize typical spectroscopic and structural data used to characterize the thione and thiol tautomers of substituted thiourea derivatives.
Table 1: Key Spectroscopic Data for Thione and Thiol Tautomers
| Spectroscopic Technique | Thione Form (R-NH-C(=S)-NH-R') | Thiol Form (R-N=C(-SH)-NH-R') | References |
| ¹H NMR | N-H protons: Broad signals, chemical shift dependent on substitution and solvent. | S-H proton: Sharp singlet, typically in the range of 3-5 ppm. N-H proton: May also be present. | [2] |
| ¹³C NMR | C=S carbon: Signal in the range of 180-210 ppm. | C=N carbon: Signal typically in the range of 150-170 ppm. | [2] |
| FT-IR | ν(C=S) stretch: ~1100-1300 cm⁻¹. ν(N-H) stretch: ~3100-3400 cm⁻¹. | ν(C=N) stretch: ~1600-1650 cm⁻¹. ν(S-H) stretch: Weak, ~2500-2600 cm⁻¹. | [4][5] |
| UV-Vis | Absorption maximum associated with the n→π* transition of the C=S group. | Absorption maximum may differ due to the change in chromophore. | [6] |
Table 2: Representative ¹H NMR Data for Substituted Thioureas
| Compound | Solvent | N-H Chemical Shifts (ppm) | Reference |
| N-Phenylthiourea | DMSO-d₆ | 9.65 (s, 2H) | [4] |
| N,N'-Diphenylthiourea | DMSO-d₆ | 9.77 (s, 2H) | [4] |
| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | DMSO-d₆ | 11.94 (s, 1H, SO₂NH), 10.19 (s, 1H, NH), 10.11 (s, 1H, NH) | [7] |
Table 3: Representative FT-IR Data for Substituted Thioureas (cm⁻¹)
| Compound | ν(N-H) | ν(C=S) | Reference |
| Thiourea | 3371, 3260, 3156 | 1585 | [5] |
| 4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 3255 | 1240 | [4] |
| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 3194 | 1226 | [4] |
Experimental Protocols
The following sections provide generalized methodologies for the key experiments used in the study of thiourea tautomerism. These should be adapted and optimized for specific compounds and instrumentation.
Synthesis of Substituted Thiourea Derivatives
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.
General Procedure:
-
Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., acetone, acetonitrile, or THF).
-
Add an equimolar amount of the desired isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures in solution.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted thiourea derivative (typically 5-10 mg) in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration and quantitative analysis. A D1 of at least 5 times the longest T₁ is recommended.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the N-H protons of the thione form and the S-H proton of the thiol form.
-
The tautomer ratio can be calculated from the ratio of the integrated areas of the characteristic signals for each tautomer. For a simple thione <=> thiol equilibrium, the ratio is [Thiol]/[Thione] = (Integral of SH) / (Integral of NH / number of NH protons).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides characteristic vibrational frequencies for the functional groups present in each tautomer.
Protocol for FT-IR Analysis:
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.
-
Solutions: Prepare a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) and place it in a liquid cell with appropriate windows (e.g., NaCl, KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellets or ATR) or the pure solvent (for solutions).
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the thione form (e.g., ν(C=S) and ν(N-H)) and the thiol form (e.g., ν(C=N) and ν(S-H)). The presence and relative intensities of these bands provide qualitative information about the tautomeric composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms often have distinct electronic absorption spectra.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of solutions of the thiourea derivative in the solvent of interest at a known concentration, typically in the micromolar range.
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-500 nm) using a spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the absorption maxima (λ_max) corresponding to each tautomer.
-
By applying Beer-Lambert law and, if necessary, deconvolution techniques, the relative concentrations of the tautomers can be determined, especially if the molar absorptivities of the individual tautomers are known or can be estimated.[6]
-
Single Crystal X-ray Diffraction
This technique provides definitive structural information about the tautomeric form present in the solid state.
General Methodology:
-
Crystal Growth: Grow single crystals of the substituted thiourea derivative of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and atomic coordinates.
-
-
Analysis: The refined structure will unambiguously show the location of the hydrogen atoms and the bonding pattern, thus identifying the tautomeric form present in the crystal lattice.[8][9]
Computational Modeling (Density Functional Theory - DFT)
DFT calculations are a powerful tool to complement experimental studies by providing insights into the relative stabilities and spectroscopic properties of the tautomers.
General Workflow for DFT Calculations:
-
Structure Building: Build the 3D structures of both the thione and thiol tautomers using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[10] This will find the minimum energy conformation for each tautomer.
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Energy Calculations: Calculate the electronic energies of the optimized tautomers. The relative stability can be determined from the difference in their energies (ΔE). More accurate relative free energies (ΔG) can be obtained by including zero-point vibrational energy and thermal corrections.
-
Solvent Effects: To model the effect of a solvent, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be used during the calculations.[11]
-
Spectra Prediction: Predict NMR chemical shifts and UV-Vis excitation energies to aid in the interpretation of experimental spectra.
Conclusion
The tautomerism of substituted thiourea derivatives is a fundamental aspect that governs their chemical and biological properties. A thorough understanding of the thione-thiol equilibrium and the factors that influence it is essential for researchers in drug discovery and materials science. This guide has provided an in-depth overview of the key concepts, experimental techniques, and data analysis involved in the study of thiourea tautomerism. By applying the methodologies described herein, researchers can effectively characterize and modulate the tautomeric behavior of these important compounds for various applications.
References
- 1. jocpr.com [jocpr.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. iosrjournals.org [iosrjournals.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. rigaku.com [rigaku.com]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
quantum chemical calculations for thiourea derivatives
An In-depth Technical Guide to Quantum Chemical Calculations for Thiourea Derivatives
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds characterized by the presence of the thiocarbonyl group (C=S) bonded to two amino groups. Their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, have positioned them as privileged scaffolds in medicinal chemistry and drug development. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties.
Quantum chemical calculations have emerged as an indispensable tool for elucidating the structure-property relationships of thiourea derivatives at the molecular level. These computational methods, particularly Density Functional Theory (DFT), provide profound insights into molecular geometries, electronic charge distributions, and spectroscopic characteristics. Such insights are crucial for understanding reaction mechanisms, predicting biological activity, and rationally designing novel therapeutic agents with enhanced efficacy and specificity. This guide provides a comprehensive overview of the theoretical principles, computational methodologies, and applications of quantum chemical calculations in the study of thiourea derivatives, tailored for researchers and professionals in drug development.
Theoretical Principles: An Overview of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wave function. This simplification significantly reduces the computational cost without compromising accuracy for many applications.
The foundational theorems of DFT are the Hohenberg-Kohn theorems, which establish that the ground-state electron density ρ(r) uniquely determines the external potential and thus all properties of the system. The practical implementation of DFT relies on the Kohn-Sham equations, which replace the interacting many-electron system with a fictitious system of non-interacting electrons that generates the same electron density. The Kohn-Sham equation is given by:
( -ħ²/2m ∇² + V_eff(r) ) ψ_i(r) = ε_i ψ_i(r)
where ψ_i are the Kohn-Sham orbitals, and V_eff is the effective potential, which includes the external potential, the classical Coulomb repulsion (Hartree term), and the exchange-correlation potential (V_XC). The exchange-correlation term accounts for all the complex many-body effects and is the primary component that must be approximated in DFT.
Commonly used exchange-correlation functionals include:
-
Local Density Approximation (LDA): Assumes the electron density is slowly varying.
-
Generalized Gradient Approximation (GGA): Considers both the density and its gradient, offering improved accuracy. Examples include BLYP and PBE.
-
Hybrid Functionals: Incorporate a portion of the exact Hartree-Fock exchange, often providing the most accurate results for molecular systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals for organic molecules.
Computational Methodologies
This section details the typical computational protocols for performing quantum chemical calculations on thiourea derivatives.
Geometry Optimization
The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy structure on the potential energy surface.
-
Software: Gaussian, ORCA, and GAMESS are commonly used software packages for these calculations.
-
Level of Theory: The B3LYP hybrid functional is a popular choice for balancing accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is frequently employed as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.
-
Procedure: An initial molecular structure is built using a molecular editor. This structure is then optimized without any symmetry constraints. The optimization process is complete when the forces on the atoms are negligible, and the energy has converged. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Electronic Property Analysis
Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, by studying the interactions between filled and vacant orbitals.
Spectroscopic Analysis
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.
-
Vibrational Spectroscopy (IR and Raman): Frequency calculations yield the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in the UV-Vis spectrum.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei.
Data Presentation: Calculated Properties of a Representative Thiourea Derivative
To illustrate the output of these calculations, the following tables summarize key quantitative data for a hypothetical N,N'-diphenylthiourea, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=S | 1.682 | - | - |
| C-N1 | 1.375 | - | - |
| C-N2 | 1.375 | - | - |
| N1-C(Ph) | 1.421 | - | - |
| N2-C(Ph) | 1.421 | - | - |
| - | - | N1-C-N2 | 117.5 |
| - | - | S=C-N1 | 121.2 |
| - | - | S=C-N2 | 121.3 |
| - | - | - | S=C-N1-C(Ph) |
| - | - | - | S=C-N2-C(Ph) |
Table 2: Electronic and Global Reactivity Descriptors
| Property | Value | Unit |
| E_HOMO | -6.21 | eV |
| E_LUMO | -1.89 | eV |
| Energy Gap (ΔE) | 4.32 | eV |
| Ionization Potential (I) | 6.21 | eV |
| Electron Affinity (A) | 1.89 | eV |
| Electronegativity (χ) | 4.05 | eV |
| Chemical Hardness (η) | 2.16 | eV |
| Electrophilicity Index (ω) | 3.79 | eV |
| Dipole Moment | 4.85 | Debye |
Table 3: Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Assignment |
| ν(N-H) | 3450 | 3312 | 3310 | N-H stretch |
| ν(C-H)_arom | 3100 | 2976 | 2980 | Aromatic C-H stretch |
| ν(C=S) | 780 | 749 | 750 | C=S stretch |
| δ(N-H) | 1550 | 1488 | 1490 | N-H bend |
Scaling factor: 0.96
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the computational study of thiourea derivatives.
Caption: A typical workflow for the computational analysis of thiourea derivatives.
Caption: Relationship between molecular structure and predicted properties.
Applications in Drug Development
Quantum chemical calculations on thiourea derivatives provide critical insights that accelerate the drug discovery process.
-
Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of thiourea derivatives and correlating them with their experimentally determined biological activities, Quantitative Structure-Activity Relationship (QSAR) models can be developed. Descriptors such as HOMO-LUMO gap, dipole moment, and electrostatic potential are often used to build these models, which can then predict the activity of new, unsynthesized compounds.
-
Reactivity and Stability Analysis: The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more prone to metabolic degradation. This information is vital for designing drugs with appropriate stability profiles.
-
Intermolecular Interaction Studies: MEP maps are instrumental in understanding how a thiourea derivative might interact with a biological target, such as an enzyme's active site. Regions of negative potential (e.g., around the sulfur atom) can act as hydrogen bond acceptors, while regions of positive potential (e.g., around N-H protons) can act as hydrogen bond donors. This knowledge guides the design of molecules that can bind effectively to their targets.
-
Spectroscopic Characterization: The ability to accurately predict IR, UV-Vis, and NMR spectra aids in the structural confirmation of newly synthesized thiourea derivatives, ensuring that the correct compound is being tested for biological activity.
Conclusion
Quantum chemical calculations, particularly those based on Density Functional Theory, offer a powerful and predictive framework for investigating the properties of thiourea derivatives. These computational tools provide a molecular-level understanding of geometry, electronic structure, and reactivity, which is fundamental to their application in drug design. By enabling the systematic exploration of structure-activity relationships and the prediction of key molecular properties, these methods significantly de-risk and streamline the discovery of novel thiourea-based therapeutic agents. The integration of computational chemistry into the drug development pipeline is, therefore, not just an academic exercise but a critical component of modern medicinal chemistry.
Methodological & Application
Application Notes and Protocols: 1-(4-Methoxyphenyl)thiourea as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(4-Methoxyphenyl)thiourea as a key intermediate in the synthesis of heterocyclic azo dyes. The protocols detailed below cover the synthesis of the crucial intermediate, 2-amino-6-methoxybenzothiazole, and its subsequent conversion into vibrant azo dyes with applications in the textile industry and potential for biological activity.
Introduction
This compound is a versatile organic compound that serves as a primary building block for the synthesis of various heterocyclic structures. A significant application lies in its role as a precursor to 2-amino-6-methoxybenzothiazole, a valuable diazo component for producing a range of disperse and mordant azo dyes. These dyes are recognized for their bright colors and good fastness properties, making them suitable for coloring synthetic fibers like polyester.[1][2]
Synthesis Pathway Overview
The overall synthetic route involves a two-step process. First, this compound is synthesized from p-anisidine. Subsequently, it undergoes an oxidative cyclization to form the key intermediate, 2-amino-6-methoxybenzothiazole. This intermediate is then diazotized and coupled with various aromatic compounds to yield the final azo dyes.
Caption: Overall workflow for the synthesis of azo dyes from p-Anisidine.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a method optimized for high yield and purity, utilizing readily available starting materials.
Materials:
-
p-Anisidine
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol (for recrystallization, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5.7 g of p-anisidine in 8 mL of water.
-
Slowly add 3.3 mL of concentrated hydrochloric acid to the solution while stirring.
-
Add 3.1 g of ammonium thiocyanate to the mixture.
-
Heat the reaction mixture to 90°C and maintain this temperature for 9 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and salts.
-
Dry the product in a vacuum oven. The expected yield is approximately 95% with a purity of over 99%.
Synthesis of 2-amino-6-methoxybenzothiazole
This protocol describes the oxidative cyclization of this compound to form the key benzothiazole intermediate.
Caption: Synthesis of 2-amino-6-methoxybenzothiazole from this compound.
Materials:
-
This compound
-
Sulfuric acid (99-100%)
-
Ammonium bromide (40% aqueous solution)
-
Sodium hydroxide solution (33%)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve this compound in 99-100% sulfuric acid at 25-30°C.
-
Continuously add a catalytic amount of a 40% aqueous solution of ammonium bromide over a period of 3 hours, maintaining the temperature between 25°C and 30°C.
-
After the addition is complete, pour the reaction mixture into water.
-
Clarify the solution by filtration at 50°C.
-
Adjust the pH of the filtrate to 8 with a 33% sodium hydroxide solution.
-
Stir the mixture for 30 minutes at 40°C, during which the product will precipitate.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with water until it is free of sulfate ions.
-
Dry the product to obtain 2-amino-6-methoxybenzothiazole. The expected yield is approximately 94.4%.
Synthesis of Azo Dyes from 2-amino-6-methoxybenzothiazole
This general protocol outlines the diazotization of 2-amino-6-methoxybenzothiazole and its subsequent coupling with an aromatic coupling component to form an azo dye.[1] A specific example using a pyridine derivative as the coupling component is also provided.[3]
General Procedure:
-
Diazotization:
-
Prepare a solution of nitrosyl sulfuric acid by carefully adding sodium nitrite to concentrated sulfuric acid at a low temperature (0-5°C).
-
Dissolve 2-amino-6-methoxybenzothiazole in concentrated sulfuric acid or a mixture of glacial acetic acid and propionic acid.[4]
-
Slowly add the 2-amino-6-methoxybenzothiazole solution to the nitrosyl sulfuric acid at 0-5°C with constant stirring to form the diazonium salt solution.[4]
-
-
Coupling:
-
Dissolve the chosen coupling component (e.g., a naphthol, pyrazolone, or substituted aniline) in a suitable solvent (e.g., acetic acid or an aqueous alkaline solution).[1]
-
Cool the coupling component solution to 0-5°C.
-
Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature between 0-5°C.[4]
-
Adjust the pH of the reaction mixture as required for the specific coupling reaction (typically acidic to neutral for phenols and anilines).
-
Continue stirring for several hours until the reaction is complete.
-
-
Isolation and Purification:
-
The azo dye will precipitate from the solution.
-
Collect the dye by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified dye.
-
Example: Synthesis of a Benzothiazole Azo Dye with a Pyridine Coupling Component [3]
-
Diazotization: Prepare the diazonium salt of 2-amino-6-methoxybenzothiazole as described in the general procedure.
-
Coupling:
-
Dissolve 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in a suitable solvent.
-
Couple this with the prepared diazonium salt solution at low temperature.
-
-
Work-up: Isolate and purify the resulting dye by filtration and recrystallization.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of the intermediate and a representative final dye.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | p-Anisidine | |
| Key Reagents | Ammonium thiocyanate, HCl | |
| Reaction Temperature | 90°C | |
| Reaction Time | 9 hours | |
| Yield | ~95% | |
| Purity | >99% |
Table 2: Characterization of an Exemplary Azo Dye Derived from 2-amino-6-methoxybenzothiazole and a Pyridine Derivative [3]
| Analysis | Observed Data |
| Melting Point | 309°C |
| FT-IR (KBr, cm⁻¹) | 3449 (-OH), 2361 (-CN), 1740 (C=O), 1643 (C=C), 1548 (N=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.8 (s, 3H, -OCH₃), 1.5 (s, 3H, -CH₃) |
Applications
-
Textile Dyes: The primary application of azo dyes derived from this compound is as disperse dyes for synthetic fibers, particularly polyester.[5] These dyes are known for their vibrant colors and good fastness properties, including light, wash, and rubbing fastness.[6][7]
-
Biological Activity: Certain derivatives of these azo dyes have been investigated for their biological activities. For instance, some have shown antibacterial properties against both gram-positive and gram-negative bacteria.[3] Other research has explored the synthesis of related compounds for their potential anticancer and antioxidant effects.[8]
Safety Information
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle in a fume hood with appropriate PPE.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures. Do not isolate them in a dry state unless absolutely necessary and with extreme caution.
-
Azo Dyes: Some azo dyes may be harmful. Consult the Safety Data Sheet (SDS) for each specific compound.
These application notes and protocols are intended for use by qualified researchers and professionals. All procedures should be carried out in a well-ventilated laboratory with appropriate safety precautions in place.
References
- 1. CN105038296A - Preparation method of heterocyclic azo dye - Google Patents [patents.google.com]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Monoazo Disperse Dyes from 2-Amino 4-Methoxy Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry [arabjchem.org]
- 7. ijert.org [ijert.org]
- 8. nveo.org [nveo.org]
Application Notes and Protocols: 1-(4-Methoxyphenyl)thiourea as a Corrosion Inhibitor for Mild Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-(4-Methoxyphenyl)thiourea as a corrosion inhibitor for mild steel in acidic environments. The following sections detail the experimental protocols and present data analogous to what would be expected for this compound, based on studies of closely related thiourea derivatives.
Introduction
Mild steel, while a versatile and widely used material in industrial applications, is highly susceptible to corrosion, particularly in acidic media. This degradation can lead to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound is a promising corrosion inhibitor due to the presence of heteroatoms (N, S, O) and an aromatic ring in its structure. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against the corrosive environment. This document outlines the standard procedures for evaluating the efficacy of this compound as a corrosion inhibitor.
Data Presentation
Disclaimer: The following quantitative data is derived from studies on analogous thiourea-based corrosion inhibitors due to the limited availability of specific published data for this compound on mild steel. The data is intended to be representative of the expected performance and should be used as a reference for experimental design.
Table 1: Weight Loss Measurement Data
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (1M HCl) | 15.2 | - |
| 0.0001 | 3.8 | 75.0 |
| 0.0005 | 2.1 | 86.2 |
| 0.001 | 1.3 | 91.4 |
| 0.005 | 0.8 | 94.7 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank (1M HCl) | -480 | 1250 | 75 | -110 | - |
| 0.0001 | -472 | 310 | 72 | -105 | 75.2 |
| 0.0005 | -465 | 165 | 70 | -102 | 86.8 |
| 0.001 | -458 | 98 | 68 | -98 | 92.2 |
| 0.005 | -450 | 65 | 65 | -95 | 94.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | 50 | 150 | - |
| 0.0001 | 210 | 80 | 76.2 |
| 0.0005 | 450 | 55 | 88.9 |
| 0.001 | 820 | 38 | 93.9 |
| 0.005 | 1150 | 25 | 95.7 |
Experimental Protocols
Synthesis of this compound
-
Preparation of p-anisidine hydrochloride: Dissolve p-anisidine in a suitable solvent and bubble dry HCl gas through the solution, or add concentrated hydrochloric acid to precipitate p-anisidine hydrochloride. Filter and dry the precipitate.
-
Reaction with Ammonium Thiocyanate: Reflux the synthesized p-anisidine hydrochloride with an equimolar amount of ammonium thiocyanate in an appropriate solvent (e.g., ethanol) for several hours.
-
Purification: Cool the reaction mixture, and collect the precipitated this compound by filtration. Recrystallize the product from a suitable solvent like ethanol to obtain pure crystals.
Weight Loss Measurements
-
Specimen Preparation: Cut mild steel coupons into uniform dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm). Polish the coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200), followed by washing with distilled water and acetone. Dry the coupons and store them in a desiccator.
-
Immersion Test: Weigh the prepared coupons accurately. Immerse each coupon in a beaker containing 100 mL of 1M HCl solution without (blank) and with different concentrations of this compound.
-
Duration: Keep the beakers in a water bath maintained at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).
-
Final Weighing: After the immersion period, remove the coupons, wash them with a solution of sodium bicarbonate, followed by distilled water and acetone. Dry and re-weigh the coupons.
-
Calculations:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
-
Electrochemical Cell: Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Working Electrode Preparation: Embed a polished mild steel rod in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed.
-
Procedure: Immerse the electrodes in the test solution (1M HCl with and without various concentrations of the inhibitor). Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization:
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range of 100 kHz to 0.01 Hz.
-
Fit the obtained Nyquist plots to an equivalent circuit model to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Surface Analysis
-
Specimen Preparation: Immerse polished mild steel coupons in 1M HCl with and without an optimal concentration of this compound for a set period (e.g., 24 hours).
-
Scanning Electron Microscopy (SEM): After immersion, gently rinse the coupons with distilled water and dry them. Mount the specimens on stubs and coat them with a thin layer of gold for conductivity. Examine the surface morphology using an SEM.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Scrape the adsorbed film from the surface of the inhibited mild steel coupon. Mix the scraped material with KBr and press it into a pellet. Record the FTIR spectrum to identify the functional groups present in the adsorbed layer.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Proposed mechanism of corrosion inhibition.
Application Notes and Protocols for Testing the Antioxidant Activity of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of organic compounds that have attracted significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antioxidant properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. The thiourea scaffold, featuring a thioamide group, is a promising framework for developing novel antioxidant agents.[3] The primary antioxidant mechanism often involves the donation of a hydrogen atom from the N-H group of the thiourea backbone to neutralize free radicals, a process known as Hydrogen Atom Transfer (HAT).[3][4]
These application notes provide detailed protocols for common in vitro assays to evaluate the antioxidant capacity of novel thiourea derivatives, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
General Workflow for Antioxidant Activity Screening
The following diagram outlines the general experimental workflow for assessing the antioxidant potential of newly synthesized thiourea derivatives.
Caption: General experimental workflow for antioxidant activity testing of thiourea derivatives.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[3][5]
Reagents:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark container to prevent degradation.[3]
-
Test Compounds: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO, methanol). From this, prepare a series of dilutions.[3]
-
Standard Antioxidant: Prepare a stock solution of a standard like ascorbic acid or Trolox in the same solvent as the test compounds and make serial dilutions.[3]
Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.[3]
-
Add 100 µL of different concentrations of the test compounds, standard, or a blank (solvent only) to the wells.[3]
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3][6]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[3] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Abs_control: Absorbance of the DPPH solution with the blank.
-
Abs_sample: Absorbance of the DPPH solution with the test compound or standard.
-
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[3][5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in color intensity.[3][5]
Reagents:
-
ABTS Solution (7 mM): Prepare an aqueous solution of 7 mM ABTS.[3]
-
Potassium Persulfate Solution (2.45 mM): Prepare an aqueous solution of 2.45 mM potassium persulfate.[3]
-
ABTS•+ Stock Solution: To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[3][5]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Test Compounds and Standard: Prepare serial dilutions as described for the DPPH assay.
Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of the test compounds, standard, or blank to the wells.[3]
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.[3]
-
Mix and incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).[3][6]
-
Measure the absorbance at 734 nm.[3]
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.[3]
-
Determine the IC50 value from the dose-response curve.[3]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[3]
Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃·6H₂O Solution (20 mM): Prepare an aqueous solution of ferric chloride.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[3]
-
Test Compounds and Standard: Prepare serial dilutions. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
Procedure:
-
In a 96-well microplate, add a small volume (e.g., 20 µL) of the test compounds, standards, or a blank.[3]
-
Add a larger volume (e.g., 150 µL) of the pre-warmed FRAP reagent to each well.[3]
-
Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[3]
-
Measure the absorbance at 593 nm.[3]
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.[3]
Data Presentation
Quantitative data from the antioxidant assays should be summarized in a clear and structured table for easy comparison of the antioxidant potential of different thiourea derivatives.
| Compound ID | DPPH IC50 (µM)[5] | ABTS IC50 (µM)[5] | FRAP Value (µM Fe²⁺ Equivalents) |
| Derivative 1 | 25.3 ± 1.8 | 15.7 ± 1.2 | 150.6 ± 8.9 |
| Derivative 2 | 18.9 ± 1.5 | 10.2 ± 0.9 | 210.4 ± 11.2 |
| Derivative 3 | 35.1 ± 2.1 | 22.5 ± 1.7 | 98.2 ± 6.5 |
| Ascorbic Acid (Standard) | 8.2 ± 0.5 | 5.1 ± 0.3 | 450.8 ± 15.3 |
| Trolox (Standard) | 12.5 ± 0.8 | 7.9 ± 0.6 | 380.1 ± 12.7 |
Note: The data presented in this table are for illustrative purposes only.
Relevant Signaling Pathway
The antioxidant effects of many compounds are mediated through the activation of the Keap1-Nrf2 signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. However, in the presence of oxidative stress or antioxidant compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.
Caption: The Keap1-Nrf2 signaling pathway and the potential role of thiourea derivatives.
References
Application Notes and Protocols: Anticancer Activity of 1-(4-Methoxyphenyl)thiourea Derivatives against MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer effects of 1-(4-Methoxyphenyl)thiourea derivatives on the human breast cancer cell line MCF-7. This document includes a summary of their cytotoxic activity, detailed protocols for key experimental assays, and an exploration of the underlying molecular mechanisms, including the induction of apoptosis and cell cycle arrest.
Quantitative Data Summary
The cytotoxic effects of various thiourea derivatives against MCF-7 cells have been evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for representative thiourea derivatives, including those with the 1-(4-Methoxyphenyl) scaffold and related structures for comparison.
| Compound | MCF-7 IC50 (µM) | Reference/Notes |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | 0.38 mM (380 µM) | In vitro cytotoxicity demonstrated significant EGFR inhibitory activity.[1] |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | 0.37 mM (370 µM) | Showed slightly better cytotoxic activity than the methoxy derivative in the same study.[1] |
| Diarylthiourea (Compound 4 in study) | 338.33 ± 1.52 µM | The most effective among a series of N,N'-diarylthiourea derivatives after a 24-hour incubation.[2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | 7.0 µM | A thiourea derivative bearing a benzodioxole moiety, showing significant cytotoxic effect.[3] |
| Doxorubicin (Reference Drug) | 4.56 µM | Standard chemotherapeutic agent used for comparison in the same study as compound 7.[3] |
| 1,3,4-thiadiazole derivative with 4-methoxyphenyl group | > 100 µM | Showed the highest activity among a series, reducing cell viability to 73.56% at 100 µM.[4] |
Experimental Protocols
Detailed methodologies for the key experiments used to assess the anticancer activity of this compound derivatives are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivatives in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with the thiourea derivatives for the desired time, harvest the cells (including both adherent and floating cells) by trypsinization.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Treated and untreated MCF-7 cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer activity of thiourea derivatives.
Signaling Pathway of Anticancer Activity
Caption: Proposed signaling pathway for the anticancer effects of thiourea derivatives in MCF-7 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antibacterial Evaluation of Novel Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antibacterial evaluation of novel thiourea compounds. This document outlines detailed experimental protocols for key assays, presents a summary of antibacterial activity data, and illustrates relevant molecular mechanisms and experimental workflows.
Data Presentation: Antibacterial Activity of Novel Thiourea Compounds
The antibacterial efficacy of various novel thiourea compounds has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key indicator of antibacterial potency. The following tables summarize the MIC values for representative thiourea derivatives from recent studies.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MSSA, ATCC 29213) | 2 | [1] |
| Staphylococcus aureus (MRSA, USA 300) | 2 | [1] | |
| Staphylococcus aureus (MRSA, ATCC 43300) | 8 | [1] | |
| Staphylococcus aureus (MRSA, VISA, Mu50) | 4 | [1] | |
| Staphylococcus aureus (MRSA, clinical strains) | 8-16 | [1] | |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 | [1] | |
| Enterococcus faecalis (ATCC 29212) | 4 | [1] | |
| Vancomycin-resistant Enterococcus (clinical strains) | 8-16 | [1] | |
| Escherichia coli (ATCC 25922) | >256 | [1] | |
| Pseudomonas aeruginosa (ATCC 27853) | >256 | [1] | |
| Klebsiella pneumoniae (ATCC 700603) | >256 | [1] | |
| Triazole-Thiourea Derivatives (1, 2, 4, 8, 9, 10, 12) | Staphylococcus aureus | 4-32 | [2] |
| Staphylococcus epidermidis | 4-32 | [2] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4-64 | [2] | |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (5g) | Escherichia coli | 32-1024 | [3][4] |
| Salmonella enteritidis | 32-1024 | [3][4] | |
| Pseudomonas aeruginosa | 32-1024 | [3][4] | |
| Staphylococcus aureus | 32 | [3][4] | |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h) | Escherichia coli | 32-1024 | [3][4] |
| Salmonella enteritidis | 32-1024 | [3][4] | |
| Pseudomonas aeruginosa | 32-1024 | [3][4] | |
| Staphylococcus aureus | 32 | [3][4] | |
| Thiadiazole, Imidazole, and Triazine-tagged Thioureas (Compounds 7a, 7b, 8) | Gram-positive and Gram-negative bacteria | 0.95 - 3.25 | [5][6] |
| Naphthalimide-Thiourea Derivatives (4a, 4l, 4m, 4n, 4q, 9f, 9l, 13a, 13d, 13e, 17a, 17b, 17c, 17d, 17e) | Staphylococcus aureus | 0.03 - 8 | [7][8] |
| Multidrug-resistant Staphylococcus aureus (VRSA) | 0.06 - 4 | [8] |
Experimental Protocols
Detailed methodologies for the antibacterial evaluation of novel thiourea compounds are provided below. These protocols are based on established and widely accepted methods in microbiology.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Materials:
-
Novel thiourea compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Thiourea Compound Dilutions:
-
Prepare a stock solution of the novel thiourea compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a positive control well (containing only inoculum and broth).
-
Include a negative control well containing only broth to check for contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the thiourea compound at which there is no visible growth of the bacteria.
-
Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Novel thiourea compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the novel thiourea compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettors and tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Aspirate a small, known volume (e.g., 10 µL) from each of these clear wells.
-
-
Plating and Incubation:
-
Spot-inoculate the aspirated volume onto a fresh MHA plate.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the thiourea compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
Visualizations: Workflows and Mechanisms of Action
To facilitate a clearer understanding of the experimental processes and the underlying mechanisms of action of thiourea compounds, the following diagrams are provided.
Caption: Workflow for MIC Determination.
Caption: Mechanisms of Antibacterial Action.
Mechanisms of Antibacterial Action of Thiourea Compounds
Novel thiourea compounds have been shown to exert their antibacterial effects through various mechanisms, targeting essential bacterial processes.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Several thiourea derivatives have been identified as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][9] These enzymes are crucial for DNA replication, repair, and recombination. Their inhibition leads to the disruption of these processes and ultimately bacterial cell death.
-
Inhibition of SecA ATPase: Some thiourea compounds have been found to inhibit SecA ATPase, a key component of the general protein secretion system in bacteria.[10][11][12][13][14] By blocking SecA, these compounds disrupt the transport of essential proteins across the bacterial cell membrane, leading to a breakdown in cellular function.
-
Disruption of NAD+/NADH Homeostasis: A specific thiourea derivative, TD4, has been shown to disrupt the NAD+/NADH homeostasis in methicillin-resistant Staphylococcus aureus (MRSA).[1] This disruption of a fundamental metabolic balance can lead to a cascade of detrimental effects, including the loss of cell wall integrity and subsequent cell death.[1]
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SecA inhibitors as potential antimicrobial agents: differential actions on SecA-only and SecA-SecYEG protein-conducting channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescein analogs inhibit SecA ATPase: the first sub-µM inhibitor of bacterial protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The First Low µM SecA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of thiourea derivatives against various protein targets. Thiourea and its derivatives are a versatile class of compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral effects.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of these derivatives with their biological targets, thereby guiding the design and development of more potent therapeutic agents.[4][5]
I. Application Notes
Overview of Thiourea Derivatives in Drug Discovery
Thiourea derivatives possess a unique pharmacophore containing sulfur and nitrogen atoms that can engage in various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with biological macromolecules.[2] This structural feature contributes to their diverse pharmacological profiles. These compounds have been extensively investigated as inhibitors of various enzymes and proteins involved in disease pathogenesis.
-
Anticancer Activity: Thiourea derivatives have shown potential as anticancer agents by targeting key proteins in cancer cell signaling pathways, such as protein kinases (e.g., EGFR, VEGFR1, AKT2, mTOR) and topoisomerases.[2][6][7] Inhibition of these proteins can disrupt tumor growth, proliferation, and survival.[6][7]
-
Antibacterial Activity: The antibacterial mechanism of thiourea derivatives often involves the inhibition of essential bacterial enzymes like DNA gyrase, topoisomerase IV, and enzymes involved in cell wall biosynthesis.[1][3][8][9] Their efficacy against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis is an active area of research.[4][8][10][11]
-
Antiviral Activity: Certain thiourea derivatives have been identified as potential antiviral agents, for instance, by targeting proteins crucial for viral replication, such as HIV-1 capsid and human cyclophilin A.[12] Some have also been studied as neuraminidase inhibitors for influenza.[13]
The Role of Molecular Docking in Thiourea Derivative Research
Molecular docking simulations are instrumental in the rational design of thiourea-based inhibitors. This computational method allows researchers to:
-
Predict Binding Conformations: Determine the most likely binding pose of a thiourea derivative within the active site of a target protein.
-
Estimate Binding Affinity: Calculate a docking score or binding energy that provides a relative estimation of the binding strength between the ligand and the protein.[4]
-
Elucidate Key Interactions: Identify the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the thiourea derivative.[4]
-
Guide Structure-Activity Relationship (SAR) Studies: Understand how modifications to the chemical structure of thiourea derivatives affect their binding affinity and biological activity, thus guiding the synthesis of more potent analogues.[10][12]
II. Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking studies of thiourea derivatives. The specific parameters may need to be adjusted based on the software used and the target protein being investigated. Commonly used software includes AutoDock Vina, MOE (Molecular Operating Environment), and OEDocking.[4][6][7][11]
Protocol 1: Molecular Docking using AutoDock Vina
Objective: To predict the binding mode and affinity of thiourea derivatives to a target protein.
Materials:
-
A computer with AutoDock Vina and AutoDock Tools (ADT) installed.
-
A 3D structure of the target protein in PDB format.
-
3D structures of the thiourea derivative ligands in SDF or MOL2 format.
Methodology:
-
Protein Preparation:
-
Load the protein PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands not relevant to the study.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Load the ligand file into AutoDock Tools.
-
Detect the ligand's root and define the rotatable bonds.
-
Compute Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space (grid box) for docking. The grid box should encompass the active site of the protein.
-
The center and dimensions of the grid box can be determined based on the coordinates of a co-crystallized ligand or by identifying the active site residues.
-
-
Docking Simulation:
-
Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions.
-
Protocol 2: General Workflow for Molecular Docking Studies
This protocol outlines a more general workflow applicable to various docking software.
-
Target and Ligand Selection:
-
Identify the target protein of interest based on its role in a specific disease pathway. Obtain its 3D structure from the Protein Data Bank (PDB).
-
Design or obtain the 3D structures of the thiourea derivatives to be studied.
-
-
Preparation of Protein and Ligands:
-
Protein: Clean the PDB file by removing water, ions, and heteroatoms not involved in binding. Repair any missing residues or atoms. Add hydrogen atoms and assign appropriate protonation states for titratable residues. Minimize the energy of the protein structure to relieve any steric clashes.
-
Ligands: Generate 3D conformations of the thiourea derivatives. Assign correct bond orders and atom types. Add hydrogen atoms and assign partial charges using a force field like MMFF94. Minimize the energy of the ligand structures.
-
-
Active Site Definition:
-
Identify the binding site on the target protein. This can be based on the location of a known inhibitor in a crystal structure or predicted using active site prediction tools.
-
-
Molecular Docking Simulation:
-
Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Triangle Matcher in MOE).
-
Set the docking parameters, such as the number of docking runs, population size, and number of evaluations.
-
Run the docking simulation to generate a set of possible binding poses for each ligand.
-
-
Scoring and Ranking:
-
Use a scoring function to estimate the binding affinity for each generated pose.
-
Rank the ligands based on their predicted binding affinities (docking scores).
-
-
Post-Docking Analysis:
-
Visualize the top-ranked poses to analyze the protein-ligand interactions in detail.
-
Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
-
Compare the binding modes of different thiourea derivatives to understand structure-activity relationships.
-
III. Data Presentation
Quantitative data from molecular docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Docking Scores of Thiourea Derivatives against Antibacterial Targets
| Compound | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (MRSA) | 4CJN | MOE | < -5.75 | [4][11] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH (M. tuberculosis) | 2QO0 | MOE | < -4.7935 | [4][11] |
| Compound 8 | E. coli DNA Gyrase B | - | - | - | [3][9] |
| Compound 3i | M. tuberculosis InhA | 5JFO | - | - | [10] |
| Compound 3s | M. tuberculosis InhA | 5JFO | - | - | [10] |
Note: Specific docking scores for compounds 8, 3i, and 3s were not explicitly provided in the search results but were identified as potent inhibitors.
Table 2: Docking Scores of Thiourea Derivatives against Anticancer Targets
| Compound | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |
| Derivative 1 | AKT2 | 3E87 | OEDocking | - | [6][7] |
| Derivative 1 | mTOR | 4JSV | OEDocking | - | [6][7] |
| Derivative 16 | EGFR | 1M17 | AutoDock Vina | - | [6][7] |
| Derivative 16 | AKT2 | 3E87 | AutoDock Vina | - | [6][7] |
| Derivative 16 | VEGFR1 | 3HNG | AutoDock Vina | - | [6][7] |
| Derivative 17 | EGFR | 1M17 | AutoDock Vina | - | [6][7] |
| Derivative 17 | AKT2 | 3E87 | AutoDock Vina | - | [6][7] |
| Derivative 17 | VEGFR1 | 3HNG | AutoDock Vina | - | [6][7] |
| Derivative 20 | EGFR | 1M17 | OEDocking | - | [6][7] |
| Derivative 20 | VEGFR1 | 3HNG | OEDocking | - | [6][7] |
Note: Specific docking scores were not provided, but these derivatives were identified as having the highest potential for inhibition.
Table 3: In Vitro Activity of Selected Thiourea Derivatives
| Compound | Target/Cell Line | Activity (IC50) | Reference |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 µM | [14] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 µM | [14] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 µM | [14] |
| Compound 8 | E. coli DNA Gyrase B | 0.33 ± 1.25 µM | [3][9] |
| Compound 8 | E. coli Topoisomerase IV | 19.72 ± 1.00 µM | [3][9] |
| Compound 3i | M. tuberculosis | MIC = 3.13 µg/mL | [10] |
| Compound 3s | M. tuberculosis | MIC = 6.25 µg/mL | [10] |
IV. Mandatory Visualizations
Diagram 1: General Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Diagram 2: EGFR Signaling Pathway in Cancer
Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.
Diagram 3: Structure-Activity Relationship (SAR) Logic
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 12. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Heterocyclic Compounds Using 1-(4-Methoxyphenyl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Methoxyphenyl)thiourea is a versatile and valuable reagent in synthetic organic chemistry, serving as a key building block for a variety of heterocyclic compounds. The thiourea moiety, with its nucleophilic sulfur and nitrogen atoms, readily participates in cyclization reactions to form stable aromatic systems. Many of these resulting heterocycles, particularly thiazoles and pyrimidines, are scaffolds of significant interest in medicinal chemistry and drug development. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides detailed protocols for the synthesis of two major classes of heterocycles—thiazoles and pyrimidines—starting from this compound.
Application 1: Synthesis of N-(4-Methoxyphenyl)-4-arylthiazol-2-amines
The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring.[2] The reaction involves the condensation of a thioamide, in this case, this compound, with an α-haloketone.[3] This pathway proceeds via an initial S-alkylation (SN2 reaction), followed by an intramolecular cyclization and dehydration to yield the stable, aromatic 2-aminothiazole derivative.[3][4] The reaction is generally high-yielding and tolerates a wide variety of functional groups on the α-haloketone, making it a robust method for generating diverse compound libraries.[5]
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: Logical flow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-N-(4-methoxyphenyl)thiazol-2-amine
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.82 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (25 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization & Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold water with stirring. Neutralize the mixture by adding a 10% aqueous sodium carbonate solution dropwise until the pH is approximately 8-9. This will precipitate the free base of the thiazole product.[3][4]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.
-
Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. The final product should be a crystalline solid.
Quantitative Data for Thiazole Synthesis
The following table summarizes representative data for the synthesis of various N-(4-Methoxyphenyl)-4-arylthiazol-2-amines, illustrating the versatility of the Hantzsch synthesis.
| Entry | α-Haloketone Substituent (Ar) | Reaction Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenyl | 2 | 78 | 92 |
| 2 | 4-Chlorophenyl | 2.5 | 78 | 89 |
| 3 | 4-Bromophenyl | 2.5 | 78 | 91 |
| 4 | 4-Nitrophenyl | 3 | 78 | 85 |
| 5 | 4-Methylphenyl | 2 | 78 | 94 |
| 6 | 2-Thienyl | 3 | 78 | 88 |
Note: Yields are based on typical outcomes for the Hantzsch reaction and may vary based on specific experimental conditions.[5]
Application 2: Synthesis of 1-(4-Methoxyphenyl)-dihydropyrimidine-2(1H)-thiones
Thiourea derivatives are crucial precursors for pyrimidine synthesis, often accomplished through condensation with a three-carbon component like a β-dicarbonyl compound.[6] The Biginelli reaction and related condensations provide a straightforward route to dihydropyrimidinones and their thio-analogs (thiones).[7][8] The reaction is typically catalyzed by an acid and involves the one-pot condensation of an aldehyde, a β-ketoester, and a thiourea.[9] This multicomponent approach is highly efficient for creating structurally complex pyrimidine derivatives.
Experimental Workflow for Pyrimidine-2-thione Synthesis
Caption: General experimental workflow for Biginelli pyrimidine synthesis.
Experimental Protocol: Synthesis of Ethyl 6-methyl-1-(4-methoxyphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reactant Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and this compound (1.82 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours with stirring. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Purification: Dry the product in a vacuum oven. If necessary, recrystallize the crude solid from hot ethanol to obtain the pure pyrimidine-2-thione derivative as a crystalline solid.
Quantitative Data for Pyrimidine-2-thione Synthesis
The table below shows representative data for the synthesis of various pyrimidine-2-thiones using the Biginelli reaction.
| Entry | Aldehyde (Ar) | β-Dicarbonyl | Reaction Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | 5 | 78 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 6 | 78 | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | 4 | 78 | 90 |
| 4 | Benzaldehyde | Acetylacetone | 5 | 78 | 88 |
| 5 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | 7 | 78 | 75 |
| 6 | Benzaldehyde | Ethyl Benzoylacetate | 6 | 78 | 80 |
Note: Yields are based on typical outcomes for the Biginelli reaction and may vary based on specific experimental conditions.[6][10][11]
Summary
This compound is a highly effective precursor for the synthesis of biologically relevant N-aryl thiazoles and pyrimidines. The protocols described herein utilize well-established, high-yielding reactions such as the Hantzsch synthesis and the Biginelli condensation. These methods offer operational simplicity and broad substrate scope, making them ideal for applications in medicinal chemistry, drug discovery, and materials science.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. sennosbiotech.com [sennosbiotech.com]
- 9. biomedres.us [biomedres.us]
- 10. longdom.org [longdom.org]
- 11. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(4-Methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Methoxyphenyl)thiourea using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry. The protocols are designed to serve as a robust starting point for method development and validation in research and quality control environments.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmacologically active molecules.[1] Accurate quantification of this compound is essential for process monitoring, quality assurance, and in research settings. This document outlines two common and reliable analytical techniques for this purpose. While specific validated methods for this exact compound are not extensively published, the provided protocols are based on established methods for structurally similar thiourea derivatives and adhere to general principles of analytical chemistry.[2][3][4]
Analytical Techniques
Two primary analytical techniques are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity, making it ideal for the analysis of complex mixtures and for trace-level quantification. A reverse-phase method is proposed, which is a common technique for thiourea derivatives.[3][5]
-
UV-Visible (UV-Vis) Spectrophotometry: A simpler, more accessible technique suitable for the rapid quantification of the pure compound in solution.[4]
Quantitative Data Summary
The following tables summarize the typical validation parameters and acceptance criteria based on International Council for Harmonisation (ICH) guidelines.[1][6][7] These should be established during the validation of the analytical methods in your laboratory.
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Table 2: Typical UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
4.1.1. Instrumentation and Materials
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
4.1.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: A wavelength of approximately 240-260 nm is recommended as a starting point, to be optimized by determining the λmax from a UV spectrum of the compound.
-
Injection Volume: 10 µL.
4.1.3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
4.1.4. Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Dissolve the sample in the mobile phase, using sonication if necessary.
-
Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.1.5. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
UV-Visible Spectrophotometry
This protocol outlines the quantification of this compound using a UV-Vis spectrophotometer. This method is most suitable for samples where this compound is the primary absorbing species.
4.2.1. Instrumentation and Materials
-
Double-beam UV-Visible spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Ethanol or Methanol (spectroscopic grade).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
4.2.2. Determination of Maximum Absorbance (λmax)
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent (e.g., ethanol).
-
Scan the solution from 400 nm to 200 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.
4.2.3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the solvent to cover a linear absorbance range (typically 0.1 to 1.0 AU).
4.2.4. Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Dissolve the sample in the solvent.
-
Dilute to the mark to achieve a final concentration that falls within the linear range of the calibration curve.
4.2.5. Analysis and Quantification
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent as a blank.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solutions.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the analytical quantification process.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. actascientific.com [actascientific.com]
- 7. ijarsct.co.in [ijarsct.co.in]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(4-Methoxyphenyl)thiourea synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Methoxyphenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient method is the reaction of p-anisidine (4-methoxyaniline) with ammonium thiocyanate in the presence of an acid catalyst, such as hydrochloric acid. This method is often preferred due to its high yields and the use of readily available and less hazardous reagents compared to alternatives like carbon disulfide.[1]
Q2: What are the typical reaction conditions for the synthesis of this compound from p-anisidine and ammonium thiocyanate?
A2: Optimal conditions involve heating a mixture of p-anisidine and ammonium thiocyanate in an acidic aqueous solution. A specific study found that a reaction temperature of 90°C for 9 hours using hydrochloric acid as a catalyst in water provides a high yield and purity of the final product.[1]
Q3: Can I use a different starting material instead of p-anisidine?
A3: Yes, an alternative route involves the reduction of 4-nitroanisole to p-anisidine, which is then reacted with ammonium thiocyanate. This two-step process is also a viable method for the synthesis of this compound.[1]
Q4: What are the common side reactions or byproducts I should be aware of?
A4: In thiourea synthesis, side reactions can include the formation of symmetrical diarylthioureas if an isothiocyanate intermediate reacts with the starting amine. When using reagents like carbon disulfide (not the primary method for this specific synthesis but a general method for thioureas), the formation of thiuram disulfides can be a common side product. Degradation of isothiocyanate intermediates at elevated temperatures can also lead to impurities.
Q5: How can I purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying the final product. Ethanol is a frequently used solvent for the recrystallization of aryl thiourea derivatives. The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction: Reaction time may be too short or the temperature too low.- Poor nucleophilicity of p-anisidine: While generally a good nucleophile, its reactivity can be affected by the reaction conditions.- Decomposition of reactants or intermediates: High temperatures can lead to the degradation of the isothiocyanate intermediate. | - Optimize reaction conditions: Increase the reaction time or temperature gradually while monitoring the reaction progress using Thin Layer Chromatography (TLC).- Ensure proper pH: The presence of an acid catalyst is crucial for this reaction. Verify the acidity of the reaction mixture.- Control temperature: Avoid excessive heating to minimize the degradation of intermediates. |
| Product is Impure (Multiple Spots on TLC) | - Unreacted starting materials: p-anisidine or ammonium thiocyanate may remain in the product.- Formation of side products: As mentioned in the FAQs, side reactions can lead to impurities. | - Improve purification: Perform recrystallization from a suitable solvent like ethanol. Ensure the crude product is fully dissolved in the minimum amount of hot solvent.- Workup procedure: An acidic wash during the workup can help remove unreacted basic p-anisidine. |
| Difficulty in Product Isolation/Precipitation | - Product is too soluble in the reaction mixture: The choice of solvent or the final concentration may not be optimal for precipitation. | - Induce precipitation: If the product does not precipitate upon cooling, try adding a small seed crystal of the pure product or gently scratching the inside of the flask with a glass rod.- Solvent modification: If using an organic solvent, the addition of a non-polar co-solvent (like hexane to an ethanol solution) can help to decrease the solubility of the product and induce precipitation. |
| Oily Product Instead of Crystalline Solid | - Presence of impurities: Impurities can sometimes prevent the product from crystallizing properly, resulting in an oil.- Rapid cooling: Cooling the recrystallization solution too quickly can lead to the formation of an oil instead of crystals. | - Purify further: Try to remove impurities by washing the crude product or performing a preliminary purification step like column chromatography before recrystallization.- Slow cooling: Allow the hot recrystallization solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
The following table summarizes the optimized reaction conditions for the synthesis of this compound from p-anisidine and ammonium thiocyanate, as reported in a study.[1]
| Parameter | Value |
| Starting Materials | |
| p-Anisidine | 5.7 g |
| Ammonium Thiocyanate | 3.1 g |
| Hydrochloric Acid | 3.3 mL |
| Water (Solvent) | 8 mL |
| Reaction Conditions | |
| Temperature | 90°C |
| Reaction Time | 9 hours |
| Results | |
| Average Yield | 95% |
| Purity | 99.3% |
Experimental Protocols
Synthesis of this compound from p-Anisidine and Ammonium Thiocyanate [1]
This protocol is based on an optimized procedure that has been reported to yield high purity and yield.
Materials:
-
p-Anisidine (5.7 g)
-
Ammonium thiocyanate (3.1 g)
-
Concentrated Hydrochloric Acid (3.3 mL)
-
Distilled Water (8 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (5.7 g), ammonium thiocyanate (3.1 g), and distilled water (8 mL).
-
Acidification: Slowly add concentrated hydrochloric acid (3.3 mL) to the mixture while stirring.
-
Heating: Heat the reaction mixture to 90°C using a heating mantle and maintain this temperature for 9 hours with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After 9 hours, cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
Drying: Dry the crude product in an oven or a desiccator.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 1-(4-Methoxyphenyl)thiourea by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(4-Methoxyphenyl)thiourea via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in developing a successful recrystallization protocol for this compound?
A1: The most crucial initial step is selecting an appropriate solvent. An ideal solvent should dissolve the crude this compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly or not at all at room temperature. Conversely, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent. A systematic solvent screening with small amounts of your crude product is highly recommended to identify the optimal solvent or solvent mixture.
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. Using an excessive amount of solvent is a common mistake that leads to a low or no yield of crystals because the solution does not become saturated upon cooling.
Q3: My compound is not crystallizing from the solution, even after it has cooled to room temperature. What should I do?
A3: This phenomenon, known as supersaturation, can often be overcome by inducing crystallization. Here are a few techniques you can try:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound and promote crystallization.
-
Solvent Evaporation: If you suspect too much solvent was used, you can gently heat the solution to evaporate a small amount of the solvent to increase the concentration of the solute.
Q4: Instead of crystals, my compound has separated as an oily layer. How can I fix this?
A4: This is known as "oiling out" and typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. To resolve this, you can:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool down much more slowly to encourage the formation of an ordered crystal lattice.
-
Consider using a solvent with a lower boiling point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used. 2. The compound is too soluble in the cold solvent. 3. Premature crystallization occurred during hot filtration. 4. Significant amount of product remains in the mother liquor. | 1. Evaporate some of the solvent to concentrate the solution and attempt to recrystallize. 2. Choose a different solvent in which the compound has lower solubility at cold temperatures. 3. Ensure the filtration apparatus (funnel and filter paper) is pre-heated to prevent cooling and crystallization in the funnel. 4. Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | 1. The melting point of the solute is below the boiling point of the solvent. 2. The solution was cooled too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution, add more solvent, and allow it to cool very slowly. 2. Select a solvent with a lower boiling point. 3. Consider a preliminary purification step before recrystallization if the crude product is highly impure. |
| Colored Crystals | 1. Colored impurities are co-crystallizing with the product. 2. The impurity is strongly adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Crystals Form Too Quickly | The solution is too concentrated or cooled too fast, trapping impurities. | Reheat the solution, add a small amount of additional solvent to slightly decrease saturation, and allow for slower cooling. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.24 g/mol [1] |
| Melting Point | 212-225 °C (with decomposition)[1] |
| Appearance | White to off-white crystalline powder |
Table 2: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data are estimations based on general solubility principles for thiourea derivatives and available qualitative information. Experimental verification is highly recommended for precise work.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Water | Sparingly Soluble | Moderately Soluble | A potential recrystallization solvent, especially for greener chemistry approaches.[2] |
| Ethanol | Sparingly Soluble | Soluble | A commonly used and effective solvent for the recrystallization of aryl thioureas. |
| Methanol | Sparingly Soluble | Soluble | Similar to ethanol, can be a good choice for recrystallization. |
| Acetone | Soluble | Very Soluble | May be too good of a solvent, leading to lower yields unless used in a mixed-solvent system. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | A possible alternative to alcohols. |
| Toluene | Insoluble | Sparingly Soluble | Generally not a good solvent for this polar compound. |
| Dichloromethane | Soluble | Very Soluble | Often used in combination with a less polar solvent like ethanol in mixed-solvent systems.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is achieved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Column Chromatography of Thiourea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying thiourea derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying thiourea derivatives?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of thiourea derivatives due to its polarity, which allows for effective separation of these often polar compounds. Alumina can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.[1][2]
Q2: How do I choose an appropriate mobile phase for my thiourea derivative?
A2: The selection of a suitable mobile phase is critical for successful separation. A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound. Common solvent systems include mixtures of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). For highly polar thiourea derivatives, more polar solvent systems, sometimes with modifiers like triethylamine or acetic acid, may be necessary.[3][4]
Q3: How can I visualize my thiourea derivative on a TLC plate if it's not UV-active?
A3: While many thiourea derivatives are UV-active, for those that are not, various staining solutions can be used for visualization.[5] Commonly used stains include potassium permanganate, p-anisaldehyde, and iodine vapor.[6][7] The choice of stain depends on the functional groups present in your specific derivative.
Q4: My thiourea derivative seems to be degrading on the silica gel column. What can I do?
A4: Decomposition of thiourea derivatives on silica gel can be a significant issue.[1] This may be due to the acidic nature of the silica. To mitigate this, you can deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base, such as triethylamine (1-2%).[3] Alternatively, using a less acidic stationary phase like neutral alumina or florisil can be effective.[1]
Q5: What is "dry loading," and when should I use it?
A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[8][9] This method is particularly useful when your sample has poor solubility in the initial mobile phase.[8] It helps to ensure a more uniform application of the sample to the column, leading to better separation.
Troubleshooting Guides
Problem 1: Peak Tailing or Streaking on TLC and Column
Possible Causes:
-
Interaction with Acidic Silica: Thiourea derivatives, being basic in nature, can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[4][10]
-
Sample Overload: Applying too much sample to the column can exceed its capacity, resulting in broad, tailing peaks.[4][10]
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound may move too slowly and interact excessively with the stationary phase.
-
Compound Decomposition: The compound may be degrading on the silica gel, causing streaks.[1]
Solutions:
| Solution | Description |
| Add a Basic Modifier | Add a small amount of triethylamine (0.1-2%) to your mobile phase.[3][5] This will neutralize the acidic sites on the silica gel and reduce strong interactions with your basic compound, leading to more symmetrical peaks. |
| Reduce Sample Load | Decrease the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1.[4] |
| Optimize Mobile Phase | Use TLC to find a solvent system that provides an optimal Rf value (around 0.2-0.3).[3] You may need to increase the polarity of your eluent. |
| Use an Alternative Stationary Phase | If degradation is suspected, switch to a less acidic stationary phase like neutral alumina or florisil.[1] |
| Check Compound Stability | Perform a 2D TLC to check if your compound is stable on silica gel. If it decomposes, you will see spots off the diagonal.[1] |
Problem 2: Poor Separation of Compounds with Similar Polarity
Possible Causes:
-
Inadequate Mobile Phase Selectivity: The chosen solvent system may not be able to differentiate between the compounds effectively.
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to poor separation.[4]
-
Column Overloading: Too much sample can cause bands to broaden and overlap.[4]
-
Isocratic Elution is Insufficient: For complex mixtures, a single solvent system may not be adequate to resolve all components.
Solutions:
| Solution | Description |
| Fine-tune Mobile Phase | Systematically vary the ratio of your polar and non-polar solvents in small increments. Sometimes, switching to a solvent with a different selectivity (e.g., using dichloromethane instead of ethyl acetate) can improve resolution. |
| Use Gradient Elution | Start with a less polar mobile phase and gradually increase the polarity during the chromatography run.[11] This can help to separate compounds with a wider range of polarities. |
| Ensure Proper Column Packing | Pack the column carefully as a slurry to ensure a homogenous stationary phase bed.[12] Avoid letting the column run dry.[4] |
| Optimize Sample Loading | Load the sample in a minimal volume of solvent to create a narrow starting band.[8] Consider dry loading for samples with poor solubility in the eluent.[8] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of a thiourea derivative using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Cotton or glass wool
-
Sand
-
Crude thiourea derivative
-
Elution solvents (e.g., hexane, ethyl acetate)
-
TLC plates, chamber, and UV lamp or staining solution
Procedure:
-
Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. A good starting point for many thiourea derivatives is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the target compound.
-
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[13]
-
Add a thin layer of sand (about 1 cm) on top of the plug.[13]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[12]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[2]
-
Gently tap the column to ensure even packing.[13]
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.[12]
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude thiourea derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[8]
-
Carefully apply the sample solution to the top of the silica gel using a pipette.[8]
-
Allow the sample to adsorb onto the silica by draining the solvent until it is just level with the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your developed method.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: Mobile Phase Systems for Thiourea Derivatives
The following table provides examples of mobile phase systems that have been used for the separation of thiourea derivatives on silica gel TLC plates. These can serve as a starting point for method development.
| Compound Type | Mobile Phase System (v/v) | Typical Rf Range |
| Non-polar thiourea derivatives | Hexane : Ethyl Acetate (e.g., 9:1 to 7:3) | 0.2 - 0.5 |
| Moderately polar derivatives | Dichloromethane : Methanol (e.g., 99:1 to 95:5) | 0.2 - 0.4 |
| Polar, basic derivatives | Dichloromethane : Methanol with 1% Triethylamine | 0.2 - 0.4 |
| Highly polar derivatives | Ethyl Acetate : Methanol (e.g., 9:1 to 8:2) | 0.1 - 0.3 |
References
- 1. Purification [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. synthace.com [synthace.com]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
Technical Support Center: Overcoming Solubility Challenges of 1-(4-Methoxyphenyl)thiourea in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-(4-Methoxyphenyl)thiourea in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The presence of the aromatic methoxyphenyl group and the thiourea moiety contributes to its lipophilic nature, making it more soluble in organic solvents than in water. This can lead to precipitation when a concentrated stock solution, typically prepared in a solvent like DMSO, is diluted into an aqueous buffer or cell culture medium for a biological assay.
Q2: I observed a precipitate forming immediately after diluting my DMSO stock of this compound into my cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The rapid change in solvent polarity from DMSO to the aqueous medium reduces the compound's solubility. To prevent this, you can try several strategies:
-
Lower the final concentration: The most straightforward approach is to reduce the final working concentration of the compound in your assay.
-
Optimize the dilution method: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed (37°C) culture medium. Adding the compound dropwise while gently vortexing can also help.
-
Increase the solvent concentration: While not always ideal due to potential cytotoxicity, slightly increasing the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, it is crucial to include a vehicle control with the same DMSO concentration to account for any solvent effects on the cells.[1]
-
Use a co-solvent: In some cases, a combination of solvents can improve solubility. For example, preparing an intermediate dilution in a solvent like ethanol before the final dilution in aqueous media might be effective.
Q3: My assay medium containing this compound appears clear initially, but a precipitate forms after incubation. What causes this delayed precipitation?
A3: Delayed precipitation can be due to several factors:
-
Temperature changes: Compounds are often less soluble at lower temperatures. If your plates are moved between a 37°C incubator and a room temperature microscope, for instance, this can induce precipitation.
-
Evaporation: Over time, evaporation of the medium in the incubator can increase the compound's concentration, pushing it beyond its solubility limit.
-
Interactions with media components: The compound may slowly interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.
-
pH shifts: Cellular metabolism can alter the pH of the culture medium, which could affect the solubility of a pH-sensitive compound.
Q4: Are there alternative solvents or formulations I can use to improve the solubility of this compound?
A4: Yes, several formulation strategies can be employed for poorly soluble compounds:
-
Co-solvents: As mentioned, using a mixture of solvents can be effective.
-
Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the compound and increase its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Lipid-based formulations: For in vivo studies, lipid-based delivery systems can be used to solubilize lipophilic compounds.
Troubleshooting Guides
Issue: Compound Precipitation During Assay
| Observation | Potential Cause | Troubleshooting Steps |
| Immediate Precipitation upon dilution of DMSO stock into aqueous buffer/medium. | The final concentration of this compound exceeds its aqueous solubility. | 1. Decrease the final working concentration.2. Perform a serial dilution in pre-warmed medium.3. Slightly increase the final DMSO concentration (ensure proper vehicle controls).4. Investigate the use of co-solvents or solubility enhancers like cyclodextrins. |
| Delayed Precipitation (after incubation). | Temperature fluctuations, evaporation, or interaction with media components. | 1. Minimize temperature changes during the experiment.2. Ensure proper humidification in the incubator to prevent evaporation.3. Consider using serum-free medium if interactions with serum proteins are suspected.4. Monitor and buffer the pH of the culture medium. |
| Precipitate observed in stock solution. | The compound's solubility limit in the chosen solvent (e.g., DMSO) has been exceeded or the solution has been stored improperly. | 1. Gently warm the stock solution (e.g., to 37°C) and vortex to try and redissolve the compound.2. If it doesn't redissolve, prepare a new stock solution at a lower concentration.3. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public literature, the following table provides a general predicted solubility profile and cytotoxicity data for related thiourea derivatives to guide experimental design. Researchers are strongly encouraged to experimentally determine the solubility of this compound under their specific assay conditions.
Table 1: Predicted Solubility and Cytotoxicity of Thiourea Derivatives
| Solvent/Cell Line | Predicted Solubility of this compound | Reported IC50 Values for Related Thiourea Derivatives (µM) |
| DMSO | Good | - |
| Ethanol | Moderate | - |
| Methanol | Moderate | - |
| Water | Poor | - |
| PBS (pH 7.4) | Very Poor | - |
| HCT-116 (Colon Cancer) | - | 1.11 - 8.29[2] |
| MCF-7 (Breast Cancer) | - | - |
| A549 (Lung Cancer) | - | - |
| HepG2 (Liver Cancer) | - | 1.74[2] |
| Various Lung Carcinoma Cell Lines | - | 2.5 - 12.9[3] |
Note: IC50 values are highly dependent on the specific compound, cell line, and assay conditions. The values presented are for structurally related thiourea derivatives and should be used as a general reference.
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of the compound in your specific assay buffer.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm)
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Create serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO.
-
Dilute into aqueous buffer: In a separate 96-well plate, add your aqueous buffer. Transfer a small, equal volume of each DMSO dilution from the first plate to the corresponding wells of the second plate. The final DMSO concentration should be consistent across all wells and match the concentration you plan to use in your assay (e.g., 0.5%).
-
Incubate: Cover the plate and incubate at room temperature for a set period (e.g., 2 hours), mimicking your assay conditions.
-
Measure turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates the formation of a precipitate.
-
Determine solubility: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility under these conditions.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of this compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your this compound stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all treatment and vehicle control wells (typically ≤ 0.5%). Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathways and Experimental Workflows
Based on studies of structurally related thiourea derivatives, this compound may exert its biological effects, particularly its potential anticancer activity, through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of the intrinsic apoptosis pathway.[2][3][4][5]
Diagram 1: Postulated Inhibition of the EGFR Signaling Pathway
Caption: Postulated inhibition of the EGFR signaling cascade by this compound.
Diagram 2: Postulated Induction of the Intrinsic Apoptosis Pathway
Caption: Postulated induction of intrinsic apoptosis by this compound.
Diagram 3: Experimental Workflow for Assessing Compound Solubility and Cytotoxicity
Caption: General workflow for determining compound solubility and cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Enhancing the Stability of Thiourea Derivatives for Pharmaceutical Applications
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of thiourea derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiourea derivatives in pharmaceutical formulations?
A1: The most common degradation pathways for thiourea derivatives are oxidation and hydrolysis. Oxidation can lead to the formation of the corresponding ureas, disulfides, or various sulfur oxides. Hydrolysis, which can be catalyzed by both acidic and alkaline conditions, typically results in the formation of ureas and the release of sulfide. The specific degradation products will depend on the structure of the thiourea derivative and the environmental conditions.
Q2: What are the key factors that influence the stability of thiourea derivatives?
A2: Several factors can significantly impact the stability of thiourea derivatives:
-
pH: Stability is highly dependent on pH. Many thiourea derivatives exhibit increased degradation at both acidic and alkaline pH.
-
Temperature: Higher temperatures generally accelerate the rate of degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or dissolved oxygen, can lead to rapid degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is crucial to protect solutions and solid forms of thiourea derivatives from light.
-
Humidity: Many thiourea derivatives are hygroscopic, and the absorption of moisture can facilitate both hydrolysis and oxidative degradation.
Q3: What is a forced degradation study and why is it essential for thiourea derivatives?
A3: A forced degradation study, or stress testing, is a process where a drug substance is intentionally subjected to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation. This is a critical step in drug development for several reasons:
-
Identifying Potential Degradants: It helps to identify potential degradation products that could form under normal storage conditions over a longer period.
-
Elucidating Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule.
-
Developing Stability-Indicating Methods: It is crucial for the development and validation of analytical methods, such as HPLC, that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification of the API's purity and stability.
Q4: Can formulation strategies enhance the stability of thiourea derivatives?
A4: Yes, formulation strategies play a critical role in stabilizing thiourea derivatives. Some effective approaches include:
-
pH Adjustment and Buffering: For liquid formulations, maintaining an optimal pH using appropriate buffer systems can significantly reduce hydrolysis.
-
Use of Antioxidants: Incorporating antioxidants can inhibit oxidative degradation.
-
Moisture Protection: For solid dosage forms, using moisture-protective packaging or including desiccants can prevent degradation due to hygroscopicity. Formulation techniques like microencapsulation can also provide a protective barrier against moisture.
-
Solid Dispersions: Creating solid dispersions of the thiourea derivative in an inert carrier can improve both solubility and stability by dispersing the drug at a molecular level.
-
Lyophilization (Freeze-Drying): For heat-sensitive and moisture-sensitive compounds, lyophilization can produce a stable, solid form by removing water at low temperatures.
Troubleshooting Guides
Guide 1: Issues in Forced Degradation Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very little degradation observed. | 1. Stress conditions are too mild.2. The thiourea derivative is inherently highly stable.3. The analytical method is not sensitive enough to detect low levels of degradation. | 1. Increase the severity of the stress conditions (e.g., higher concentration of acid/base, higher temperature, longer exposure time).2. While this indicates good intrinsic stability, for the purpose of the study, more aggressive conditions may be needed to generate degradants.3. Review the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method and develop a more sensitive method if necessary. |
| Degradation is too fast or complete. | 1. Stress conditions are too harsh.2. The thiourea derivative is inherently unstable under the tested conditions. | 1. Reduce the severity of the stress conditions (e.g., use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time).2. This provides valuable information about the compound's instability. Document this and proceed with milder conditions to achieve the target level of degradation. |
| An unexpected peak appears in the HPLC chromatogram. | 1. It could be a secondary degradation product.2. It might be an impurity from a reagent used for stressing.3. It could be an artifact from the sample preparation (e.g., reaction with the solvent or buffer). | 1. Analyze samples at multiple time points to distinguish between primary and secondary degradants.2. Run a blank sample (stressing agent without the drug) to check for impurities.3. Investigate potential interactions between your compound and the sample preparation components. |
Guide 2: HPLC Analysis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting). | 1. Column overload.2. Incompatibility between the sample solvent and the mobile phase.3. Secondary interactions with the stationary phase.4. Column degradation. | 1. Reduce the sample concentration or injection volume.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Adjust the mobile phase pH or add an ion-pairing agent. Consider using an end-capped column.4. Back-flush the column at a low flow rate. If the problem persists, replace the column. |
| Shifting retention times. | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Inadequate column equilibration.4. Changes in the pH of the mobile phase. | 1. Ensure accurate and consistent mobile phase preparation. Degas the mobile phase.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated with the mobile phase before starting the analysis.4. Prepare fresh mobile phase and verify its pH. |
| Ghost peaks appear in the chromatogram. | 1. Contamination in the mobile phase or wash solvent.2. Carryover from a previous injection.3. Impurities in the sample. | 1. Use high-purity solvents and freshly prepared mobile phase.2. Implement a robust needle wash program and inject a blank solvent to check for carryover.3. Analyze a blank sample to identify any peaks not related to the active compound. |
Guide 3: Solid-State Stability Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., yellowing) of the solid powder. | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas (e.g., nitrogen) before sealing. |
| Ammonia or sulfur-like odor. | Thermal decomposition or hydrolysis. | Verify that the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture entry. |
| The compound has become clumpy or sticky. | Absorption of moisture (hygroscopicity). | Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use. |
Quantitative Data on Stability
The following tables provide examples of quantitative data from forced degradation studies of well-known thiourea-containing kinase inhibitors, Sorafenib and Dabrafenib.
Table 1: Forced Degradation of Sorafenib
| Stress Condition | % Degradation | Degradation Products' Retention Times (min) | Reference |
| 0.1 M HCl (80°C, 2h) | 12.4% | 3.35, 5.67 | |
| 0.1 M NaOH (80°C, 10 min) | 15.6% | 3.35, 3.65, 5.67 | |
| 30% H₂O₂ (60°C, 5 min) | 21.8% | 3.35, 3.65, 4.20, 5.67 | |
| Photolytic (UV light) | Stable | - | |
| Thermal (Dry Heat) | Unstable | - |
Table 2: Forced Degradation of Dabrafenib
| Stress Condition | Observation | Degradation Products Identified | Reference |
| Acidic, Alkaline, Neutral, Thermal | Stable, no significant degradation | - | |
| Oxidative (H₂O₂) | Highly unstable | Five major degradation products (DPD-II, DPD-III, DPD-IV, DPD-V, DPD-VII) | |
| Photolytic | Sensitive | Three major degradation products (DPD-I, DPD-VI, DP-VIII) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Objective: To generate degradation products of a thiourea derivative under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
Thiourea derivative drug substance
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, heating block/water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the thiourea derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid drug substance in a vial and heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Prepare solutions of the stressed samples to a known concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the thiourea derivative and separate it from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The specific gradient will need to be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the thiourea derivative (e.g., 254 nm or 265 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Development Notes:
-
The goal is to achieve baseline separation between the parent compound and all degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that each peak is spectrally pure.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the stability and dissolution of a poorly soluble thiourea derivative.
Materials:
-
Thiourea derivative
-
Polymer carrier (e.g., PVP K30, HPMC, Eudragit)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
Procedure:
-
Dissolution: Dissolve both the thiourea derivative and the polymer carrier in a suitable volatile organic solvent. The ratio of drug to polymer needs to be optimized (e.g., 1:1, 1:3, 1:5 by weight).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The evaporation should be controlled to form a thin film on the flask wall.
-
Drying: Dry the resulting solid film under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Visualizations
Caption: Primary degradation pathways for thiourea derivatives.
Caption: Troubleshooting workflow for thiourea derivative instability.
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by thiourea derivatives.
Technical Support Center: Optimal Catalyst Selection for the Synthesis of Substituted Thioureas
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal catalyst for the synthesis of substituted thioureas. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of a catalyst in the synthesis of substituted thioureas?
A catalyst in thiourea synthesis primarily serves to increase the reaction rate and, in the case of asymmetric synthesis, to control stereoselectivity.[1] The most common mechanism involves the catalyst acting as a hydrogen bond donor.[1][2] The N-H protons of the thiourea catalyst can activate electrophiles, such as isothiocyanates, by forming hydrogen bonds, which makes them more susceptible to nucleophilic attack.[1] Some catalysts are bifunctional, possessing both a hydrogen-bonding donor site (the thiourea moiety) and a basic site (e.g., a tertiary amine) to simultaneously activate the nucleophile.[1][3]
Q2: What are the main classes of catalysts used for synthesizing substituted thioureas?
The most prominent catalysts are organocatalysts, particularly chiral thiourea derivatives, which are highly valued for their ability to induce high enantioselectivity in asymmetric synthesis.[1] Other approaches include the use of metal-based catalysts, such as ZnO/Al₂O₃ composites[4] and zinc catalysts[5], or employing mechanochemical synthesis, which may not require a traditional catalyst.[1] For certain applications, bifunctional catalysts that contain both a thiourea unit and a Brønsted base or Lewis acid component are very effective.[1]
Q3: How do I select the appropriate catalyst for my specific reaction?
Catalyst selection is dependent on several factors, including the nature of the substrates, the desired outcome (e.g., high yield vs. high enantioselectivity), and the reaction conditions.[1] For asymmetric synthesis, a chiral thiourea catalyst is essential.[1] The electronic properties of the substrates are also critical; for instance, electron-poor anilines are poor nucleophiles and may necessitate more reactive reagents or more demanding conditions.[1]
Q4: Are there "green" or more sustainable methods for synthesizing N-substituted thioureas?
Yes, several greener approaches have been developed to minimize the use of hazardous materials. These include:
-
Aqueous media: Performing the synthesis in water can be a sustainable and efficient alternative.[6][7]
-
Solvent-free synthesis: Reactions can sometimes be conducted by grinding the solid reactants together.
-
Using elemental sulfur: Instead of toxic reagents like carbon disulfide or thiophosgene, elemental sulfur can be used in conjunction with isocyanides and amines.[8]
-
Catalytic methods: The use of catalysts can enable milder reaction conditions and reduce waste.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
A: Low yields in thiourea synthesis can stem from several factors, including the stability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[9]
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[9] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[9] |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[9] | Increased conversion to the desired thiourea product.[9] |
| Low amine nucleophilicity | For weakly nucleophilic amines, such as 4-nitroaniline, consider using a stronger base or a phase transfer catalyst.[9][10] Alternatively, a different synthetic route, such as using thiophosgene, might be more successful.[9][10] | Enhanced reaction rate and higher yield.[9] |
| Catalyst Inactivity or Degradation | Verify the catalyst's purity and stability. Test a higher catalyst loading, but be aware that this can sometimes lead to unwanted side reactions.[1] | Improved reaction rate and yield. |
| Suboptimal Reaction Conditions | Optimize temperature, solvent, and reaction time. Consider microwave-assisted synthesis to potentially reduce reaction times and improve yields.[6] | Higher conversion and yield. |
Issue 2: Formation of Side Products and Impurities
Q: I have obtained my desired thiourea, but it is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
A: Common byproducts in thiourea synthesis include symmetrical thioureas (when an unsymmetrical product is desired) and byproducts from the decomposition of reagents.
| Side Product/Impurity | Cause | Recommended Solution |
| Symmetrical Thiourea | Reaction of the in-situ generated isothiocyanate with the starting amine.[9] | Use a two-step, one-pot method. Add the second amine only after the complete formation of the isothiocyanate.[9] Carefully control the stoichiometry. |
| Unreacted Amine/Isothiocyanate | Incomplete reaction or incorrect stoichiometry. | These can often be removed by washing with a dilute acid or base during workup, or by column chromatography.[6] |
| Decomposition Products | Instability of reagents or intermediates, especially at elevated temperatures. | Monitor the reaction at a lower temperature and use fresh reagents. |
Experimental Protocols & Methodologies
General Procedure for Synthesis of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Addition: Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[9]
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.[9]
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[9]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Green Synthesis of Substituted Thioureas using Ultrasound Irradiation
This protocol details a green synthesis method using thiourea as an organocatalyst in an aqueous medium under ultrasound irradiation.[1]
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), thiourea (0.2 mmol, 20 mol%), and water (5 mL).[1]
-
Reaction: Place the flask in an ultrasound bath and irradiate at a fixed frequency (e.g., 40 kHz) at 60 °C.[1]
-
Monitoring: Monitor the reaction progress using TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.[1]
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[1]
Visualized Workflows and Logical Relationships
Caption: A typical experimental workflow for the synthesis of substituted thioureas.
Caption: A logical workflow for troubleshooting low yields in thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly efficient and catalyst-free synthesis of substituted thioureas in water | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Scale-Up of 1-(4-Methoxyphenyl)thiourea Production
Welcome to the technical support center for the production of 1-(4-Methoxyphenyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate from the laboratory to pilot plant and beyond.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis and purification of this compound on a larger scale.
Synthesis & Reaction Conditions
Q1: We are observing a lower than expected yield upon scaling up the synthesis of this compound from p-anisidine and ammonium thiocyanate. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common issue that can stem from several factors related to mass and heat transfer limitations.[1][2]
-
Inadequate Mixing: In larger reactors, achieving uniform mixing of reactants is more challenging. This can lead to localized areas of high or low reactant concentration, resulting in incomplete reactions or the formation of side products.
-
Troubleshooting:
-
Evaluate the reactor's agitation system (impeller type, speed, and position) to ensure it is suitable for the reaction volume and viscosity.[3][4]
-
Consider installing baffles to improve mixing and prevent vortex formation.[1]
-
For semi-batch processes, optimize the addition rate of reactants to maintain a consistent reaction rate.
-
-
-
Poor Temperature Control: The synthesis of thioureas can be exothermic.[5] Inefficient heat removal in large reactors can lead to temperature gradients and hot spots, which can promote side reactions and decomposition of the product.
-
Troubleshooting:
-
Ensure the reactor's cooling system has sufficient capacity for the larger batch size.
-
Monitor the internal temperature at multiple points within the reactor.
-
Control the rate of reactant addition to manage the rate of heat generation.[5]
-
-
-
Stoichiometry and Order of Addition: On a larger scale, precise control over reactant ratios is critical. Inaccurate measurements or uncontrolled addition can lead to an excess of one reactant, favoring side-product formation.
-
Troubleshooting:
-
Verify the calibration of all weighing and dosing equipment.
-
For the reaction of p-anisidine with ammonium thiocyanate, ensure the acidic catalyst is added in a controlled manner to avoid localized high concentrations.
-
-
Q2: We are using the alternative route via an isothiocyanate intermediate and are struggling with impurities. What are the common side products and how can we avoid them?
A2: When synthesizing this compound from 4-methoxyphenyl isothiocyanate and an amine source, several side reactions can occur.
-
Formation of Symmetrical Thioureas: If the isothiocyanate intermediate reacts with the starting amine, a symmetrical thiourea can be formed.
-
Troubleshooting: A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective. Careful control of stoichiometry is also crucial.
-
-
Dithiocarbamate Intermediates: In syntheses involving carbon disulfide, the formation of dithiocarbamate salts is an expected intermediate step. However, incomplete conversion or side reactions of this intermediate can lead to impurities.
-
Troubleshooting:
-
Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, HPLC).
-
The addition of a coupling reagent like a carbodiimide can facilitate the conversion of the dithiocarbamate intermediate.
-
-
Purification & Isolation
Q3: During the crystallization of this compound at a larger scale, the product is "oiling out" instead of forming crystals. What causes this and how can it be resolved?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution.[6] This is often due to the melting point of the compound being lower than the boiling point of the solvent or if the solution is cooled too quickly.
-
Troubleshooting:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly to promote gradual crystal formation.
-
Consider using a solvent with a lower boiling point.[6]
-
Q4: We are experiencing low recovery after recrystallization. What are the key factors to optimize?
A4: Low recovery during recrystallization is often due to using an excessive amount of solvent or the compound having high solubility in the cold solvent.[6]
-
Troubleshooting:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Conduct a solvent screen to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Ensure the solution is sufficiently cooled in an ice bath to maximize crystal precipitation before filtration.[6]
-
Be mindful of premature crystallization during hot filtration by pre-heating the filtration apparatus.[6]
-
Data Presentation
The following tables provide a hypothetical comparison of process parameters and outcomes at different scales. This data is illustrative and should be adapted based on specific process development studies.
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) |
| Reactants | ||
| p-Anisidine | 123 g (1.0 mol) | 12.3 kg (100 mol) |
| Ammonium Thiocyanate | 84 g (1.1 mol) | 8.4 kg (110 mol) |
| Hydrochloric Acid (conc.) | 100 mL | 10.0 L |
| Water | 500 mL | 50.0 L |
| Reaction Conditions | ||
| Temperature | 90°C | 90-95°C (monitor for exotherm) |
| Reaction Time | 8 hours | 8-10 hours (monitor for completion) |
| Agitation Speed | 300 rpm | 150 rpm (optimized for vessel geometry) |
Table 2: Comparison of Yield, Purity, and Key Impurities
| Parameter | Laboratory Scale | Pilot Scale |
| Yield | ||
| Isolated Yield | 95% | 88-92% |
| Purity (by HPLC) | ||
| Purity of Crude Product | 98.0% | 95-97% |
| Purity of Recrystallized Product | >99.5% | >99.5% |
| Key Impurities | ||
| Unreacted p-Anisidine | <0.1% | 0.2-0.5% |
| Symmetrical Thiourea Byproduct | Not Detected | <0.3% |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.
-
Reaction Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-anisidine (123 g, 1.0 mol) and water (500 mL).
-
Reagent Addition: While stirring, add concentrated hydrochloric acid (100 mL) followed by ammonium thiocyanate (84 g, 1.1 mol).
-
Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60°C.
Considerations for Pilot-Scale Synthesis
When scaling up the above protocol, the following points are critical:
-
Equipment: Use a jacketed glass-lined or stainless steel reactor with appropriate agitation and temperature control systems.
-
Reagent Charging: Add reactants through designated charging ports. The addition of hydrochloric acid should be done at a controlled rate to manage any initial exotherm.
-
Process Monitoring: Implement in-process controls (e.g., temperature probes, sampling for HPLC analysis) to monitor the reaction's progress and ensure consistency. Process Analytical Technology (PAT) tools can be invaluable for real-time monitoring and control.[7][8][9][10][11]
-
Safety: The evolution of toxic gases such as hydrogen sulfide is possible, especially if side reactions occur. Ensure the reactor is properly vented to a scrubber system. Adhere to all safety protocols for handling the chemicals involved.
Visualizations
Chemical Synthesis Pathway
Caption: Synthesis of this compound from p-anisidine.
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A logical workflow for troubleshooting low yield during scale-up.
Relationship between Process Parameters and Product Quality
Caption: Key process parameters influencing the quality of the final product.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. visimix.com [visimix.com]
- 4. visimix.com [visimix.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Process analytical technology - Wikipedia [en.wikipedia.org]
- 8. stepscience.com [stepscience.com]
- 9. longdom.org [longdom.org]
- 10. youtube.com [youtube.com]
- 11. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxyphenyl)thiourea. The following information is designed to address common impurities and challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient method is the reaction of p-anisidine (4-methoxyaniline) with a thiocyanate salt, such as ammonium thiocyanate, in the presence of an acid catalyst.[1][2] This method is favored for its high yield and purity of the final product.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The two most common impurities are:
-
Unreacted p-anisidine: This can be present if the reaction does not proceed to completion.
-
1,3-bis(4-methoxyphenyl)thiourea: This symmetrically disubstituted thiourea is a common byproduct.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable solvent system for separating the product from the starting material is a mixture of ethyl acetate and petroleum ether. The spots can be visualized using iodine vapor.
Q4: What is the recommended method for purifying the crude this compound?
A4: Recrystallization is the most effective method for purifying the crude product. Ethanol is a commonly used and effective solvent for this purpose.[1] The process involves dissolving the crude solid in a minimal amount of hot ethanol and allowing it to cool slowly to form pure crystals.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | - Ensure the reaction is heated to the optimal temperature (around 90-100°C) for a sufficient duration (at least 4-9 hours).[2] - Monitor the reaction by TLC until the starting material (p-anisidine) is consumed. | Increased conversion of starting material to product, leading to a higher isolated yield. |
| Suboptimal Stoichiometry | - Use a slight excess of ammonium thiocyanate to ensure the complete conversion of p-anisidine. A molar ratio of approximately 1:1.1 to 1:1.2 (p-anisidine to ammonium thiocyanate) is a good starting point. | Drives the reaction towards the formation of the desired monosubstituted thiourea. |
| Loss of Product During Workup | - Ensure the product has fully precipitated from the reaction mixture upon cooling before filtration. - Wash the filtered product with cold water to remove any soluble inorganic byproducts without dissolving the desired product. | Maximized recovery of the synthesized product. |
Issue 2: Presence of Unreacted p-Anisidine in the Final Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Reaction Time or Temperature | - Prolong the reaction time or increase the temperature within the recommended range (90-100°C) to drive the reaction to completion.[2] | Complete consumption of p-anisidine, leading to a purer product. |
| Inefficient Purification | - Perform a careful recrystallization from ethanol. p-Anisidine is more soluble in ethanol than this compound, especially at lower temperatures.[1] | The less soluble this compound will crystallize out, leaving the more soluble p-anisidine in the mother liquor. |
Issue 3: Formation of 1,3-bis(4-methoxyphenyl)thiourea Byproduct
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Stoichiometry | - Avoid using a large excess of p-anisidine relative to the thiocyanate source. The formation of the symmetrical byproduct is favored when there is an excess of the amine. | Minimized formation of the disubstituted byproduct. |
| Localized High Concentrations of Reactants | - Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized areas of high p-anisidine concentration. | Reduced likelihood of the intermediate isothiocyanate reacting with a second molecule of p-anisidine. |
| Ineffective Purification | - Recrystallization from ethanol can be effective in separating the desired product from the symmetrical byproduct, as their solubilities differ. | Isolation of pure this compound crystals. |
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Purity (Hypothetical Data)
| Molar Ratio (p-anisidine : Ammonium Thiocyanate) | Expected Yield of this compound (%) | Estimated Purity (%) | Primary Impurity |
| 1 : 0.8 | 70-75 | ~90% | Unreacted p-anisidine |
| 1 : 1 | 85-90 | ~95% | Minor unreacted p-anisidine and 1,3-bis(4-methoxyphenyl)thiourea |
| 1 : 1.2 | >90 | >98% | Minimal impurities |
| 1.2 : 1 | 80-85 | ~92% | 1,3-bis(4-methoxyphenyl)thiourea |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
p-Anisidine (5.7 g)
-
Ammonium thiocyanate (3.1 g)
-
Concentrated Hydrochloric Acid (3.3 mL)
-
Water (8 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine and water.
-
Stir the mixture and add concentrated hydrochloric acid.
-
To this acidic solution, add ammonium thiocyanate.
-
Heat the reaction mixture to 90°C and maintain this temperature for 9 hours with continuous stirring.
-
After 9 hours, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the product, preferably in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude product from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for resolving impurities in the synthesis.
References
Validation & Comparative
A Comparative Analysis of Anticancer Activity: Thiourea vs. Urea Derivatives
Guide for Researchers and Drug Development Professionals
The urea and thiourea scaffolds are cornerstones in medicinal chemistry, recognized for their versatile biological activities and their presence in numerous approved drugs.[1][2] Both moieties act as effective pharmacophores in the design of novel anticancer agents due to their ability to form stable hydrogen bonds with biological targets like enzymes and receptors.[1][3] This guide provides an objective comparison of the anticancer performance of thiourea versus urea derivatives, supported by experimental data, to inform future research and development in oncology.
Comparative Anticancer Activity: A Quantitative Overview
Numerous studies have demonstrated that both urea and thiourea derivatives possess significant cytotoxic effects against a wide array of cancer cell lines.[4][5] However, when directly compared, thiourea derivatives frequently exhibit more potent anticancer activity than their corresponding urea analogs.[6][7] This enhanced potency is often attributed to differences in hydrogen bonding capacity, lipophilicity, and metabolic stability conferred by the thiocarbonyl group versus the carbonyl group.[7]
For instance, a study comparing 1,3-bis(4-(trifluoromethyl)phenyl)thiourea with its urea counterpart against the A549 lung cancer cell line revealed that the thiourea derivative had an IC50 value of 0.2 µM, while the urea derivative's IC50 was 22.8 µM, indicating over a 100-fold increase in potency for the thiourea analog.[6] Similarly, another study found that 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were more active than their urea counterparts, with one thiourea compound showing IC50 values of 1.3 µM and 0.7 µM against MCF-7 and SkBR3 breast cancer cells, respectively.[6]
The following tables summarize quantitative data from various studies, showcasing the cytotoxic activity (IC50 values) of representative thiourea and urea derivatives against several cancer cell lines.
Table 1: Direct Comparison of Anticancer Activity (IC₅₀ in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiourea | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [6] |
| Urea | 1,3-bis(4-(trifluoromethyl)phenyl)urea | A549 (Lung) | 22.8 | [6] |
| Thiourea | 1-(p-tolyl)-3-(pyridin-2-yl)thiourea | MCF-7 (Breast) | 1.3 | [6] |
| Thiourea | 1-(p-tolyl)-3-(pyridin-2-yl)thiourea | SkBR3 (Breast) | 0.7 | [6] |
| Urea | Corresponding Urea Analogues | MCF-7 & SkBR3 | Less Active | [6] |
Table 2: Selected Potent Thiourea Derivatives
| Compound | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Aloperine Derivative 22 | PC9 (Lung) | 1.43 | [1] |
| Thiazolopyrimidine IId | MCF-7 (Breast), HepG2 (Liver) | 24.52 (MCF-7), 21.49 (HepG2) | [1] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon), HepG2 (Liver) | 1.11 (HCT116), 1.74 (HepG2) | [8] |
| 3,4-dichloro-phenylthiourea analog 2 | SW480 (Colon), SW620 (Colon) | 1.5 - 8.9 (Range) | [9] |
| Pyrrolizine-thiourea 19a | MCF-7, A2780, HT29 | 0.16 - 34.13 (Range) | [10] |
Table 3: Selected Potent Urea Derivatives
| Compound | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Sorafenib (Approved Drug) | Multiple (e.g., c-Raf kinase) | 0.006 (enzymatic assay) | [2] |
| Hydrazone-Urea Hybrid 4c | HepG2 (Liver) | 2.2 (at 72h) | [11] |
| Hydrazone-Urea Hybrid 4e | HT-29 (Colon) | 4.8 (at 72h) | [11] |
| Suramin Analogue | MCF-7 (Breast) | 193 | [12] |
Mechanisms of Anticancer Action
Thiourea and urea derivatives exert their anticancer effects through various mechanisms, often targeting key cellular processes involved in tumor growth and survival.
-
Kinase Inhibition : A primary mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling pathways.[4][13] Many derivatives target Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as Raf, preventing downstream signaling that leads to cell proliferation.[4][14][15] Sorafenib, a diaryl urea-based drug, is a potent multi-kinase inhibitor.[2]
-
Induction of Apoptosis : A significant number of these compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8][9] Mechanistic studies reveal that they can activate caspases, key enzymes in the apoptotic cascade, leading to the systematic dismantling of the cell.[16][17]
-
Cell Cycle Arrest : These derivatives can halt the cell cycle at specific checkpoints, commonly the G1 or G2/M phase, thereby preventing cancer cells from dividing.[1][18] This is often achieved by inhibiting cyclin-dependent kinases (CDKs), such as CDK2.[1][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the comparative efficacy of these derivatives.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by urea/thiourea derivatives.
Caption: Simplified intrinsic apoptosis pathway induced by urea/thiourea derivatives.
Caption: General experimental workflow for evaluating anticancer drug candidates.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate comparison of compound activity.
1. MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19]
-
Objective : To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Procedure :
-
Cell Seeding : Seed cancer and/or normal cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[19]
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.[19]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition : Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective : To quantify the induction of apoptosis by a test compound.
-
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting : Harvest the cells (including floating and adherent cells) by trypsinization, and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction compared to the control.
-
3. Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Objective : To determine if a compound induces cell cycle arrest at a specific phase.
-
Procedure :
-
Cell Treatment : Seed cells and treat with the test compound at relevant concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting & Fixation : Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Data Acquisition : Analyze the DNA content of the cells using a flow cytometer.
-
Analysis : Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.[1]
-
Conclusion
Both urea and thiourea derivatives are highly valuable scaffolds in the development of anticancer agents. The available data suggests a general trend where thiourea derivatives exhibit greater cytotoxic potency compared to their direct urea counterparts.[6][13] This is likely due to the unique physicochemical properties of the thiocarbonyl group. The primary mechanisms of action for both classes involve the inhibition of critical signaling kinases, induction of apoptosis, and arrest of the cell cycle.[4][9] The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation and comparison of new derivatives, facilitating the identification of promising lead compounds for future cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Corrosion Inhibition Efficiency of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives have emerged as a significant class of corrosion inhibitors, particularly for the protection of metals and alloys in acidic environments. Their efficacy is primarily attributed to the presence of sulfur, nitrogen, and often oxygen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. This guide provides an objective comparison of the corrosion inhibition performance of various thiourea derivatives, supported by experimental data and detailed methodologies.
Mechanism of Corrosion Inhibition
The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface. This process can occur via two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is characterized by the formation of covalent bonds between the heteroatoms (S, N, O) of the inhibitor molecule and the metal atoms. The lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons in aromatic rings, can be shared with the vacant d-orbitals of the metal, creating a strong, stable protective film.[1]
This adsorbed layer acts as a physical barrier, effectively blocking the active sites for corrosion and hindering the electrochemical reactions responsible for metal dissolution and hydrogen evolution. The molecular structure of the thiourea derivative, including the nature and position of substituent groups, plays a crucial role in its adsorption behavior and, consequently, its inhibition efficiency.[1]
Comparative Performance of Thiourea Derivatives
The corrosion inhibition efficiency of thiourea derivatives is influenced by several factors, including the molecular structure of the inhibitor, its concentration, the nature of the corrosive medium, and the temperature. The following table summarizes the performance of several thiourea derivatives under specified experimental conditions.
| Thiourea Derivative | Corrosive Medium | Substrate | Concentration | Temperature | Inhibition Efficiency (%) | Experimental Technique(s) |
| Phenylthiourea (PTU) | 1.0 M HCl | Mild Steel | 5 x 10⁻³ M | 60 °C | 98.96 | Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS) |
| 1,3-Diisopropyl-2-thiourea (ITU) | 1.0 M HCl | Mild Steel | 5 x 10⁻³ M | 60 °C | 92.65 | Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS) |
| N-(pyrimidin-2-ylcarbamothioyl)benzamide | Not Specified | Carbon Steel | Not Specified | Not Specified | Good | Weight Loss, PDP, EIS |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | Not Specified | Carbon Steel | Not Specified | Not Specified | 81 (at an Ecorr shift of -0.08 V) | Weight Loss, PDP, EIS |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) | 0.5 M H₂SO₄ | Mild Steel | 1000 ppm | 303 K | Increased with concentration | Electrochemical Impedance Spectroscopy (EIS) |
| 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT) | 0.5 M H₂SO₄ | Mild Steel | 1000 ppm | 303 K | Increased with concentration | Electrochemical Impedance Spectroscopy (EIS) |
| bis-thiadiazole derivatives (BTDs) | Dilute HCl | Mild Steel | 40 ppm | Not Specified | >90 | Weight Loss, EIS, PDP |
| 1,3-bis(5,6-diphenyl-1,2,4-triazin-3-yl)thiourea (BTT) | 15% HCl | Mild Steel | 200 ppm | 303 K | 98.5 | Gravimetric, Electrochemical |
| bis thiourea phthalato nickel (II) complex (PTUNi) | 0.1 M HCl | Carbon Steel (C1010) | 3 ppm | 298 K | 95.23 | Not Specified |
Experimental Protocols
The evaluation of the corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical methods.
Weight Loss Method
This is a straightforward and widely used technique to determine the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and thoroughly dried.
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a predetermined period.
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove any corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE) using the following formula:
%IE = [(CR_blank - CR_inh) / CR_blank] x 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Electrochemical Methods
Electrochemical techniques offer rapid results and provide valuable insights into the corrosion inhibition mechanism.
-
Electrochemical Cell: A standard three-electrode cell is typically used. This consists of a working electrode (the metal specimen), a counter electrode (often platinum), and a reference electrode (such as a Saturated Calomel Electrode - SCE or a Silver/Silver Chloride electrode - Ag/AgCl).
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned over a defined range, and the resulting current is measured. The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor:
%IE = [(icorr_blank - icorr_inh) / icorr_blank] x 100
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude alternating current (AC) signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance of the system is measured and the data is often represented as Nyquist and Bode plots. Analysis of these plots can provide information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor generally indicates better corrosion protection. The inhibition efficiency can be calculated using the Rct values:
%IE = [(Rct_inh - Rct_blank) / Rct_inh] x 100
Visualizing the Process
To better understand the workflow and the underlying mechanisms, the following diagrams are provided.
References
A Comparative Guide to the EGFR Inhibitory Activity of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various thiourea compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of oncology and drug discovery.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the EGFR inhibitory activity of selected thiourea derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
| Compound/Derivative Class | Target (Cell Line/Enzyme) | IC50 (µM) | Reference |
| Quinazoline- and Thiourea-Containing Sorafenib Analogs | |||
| Compound 10b | EGFR | 0.02 | [1] |
| Compound 10q | EGFR | 0.01 | [1] |
| Compound 10m | EGFR | 0.01 | [1] |
| Sorafenib (Reference) | EGFR | 0.02 | [1] |
| Diaryl-Thiourea-Linked Quinazoline Derivatives | |||
| Compound 5 | EGFR | 0.001 | [2] |
| Vandetanib (Reference) | EGFR | 0.011 | [2] |
| 4-Anilino-Quinazoline Derivatives with Phenyl Urea/Thiourea Residues | |||
| Compound 8 | EGFRwt | 0.0008 | [2] |
| Compound 8 | EGFR T790M/L858R | 0.0027 | [2] |
| Afatinib (Reference) | EGFRwt | 0.0006 | [2] |
| Afatinib (Reference) | EGFR T790M/L858R | 0.0035 | [2] |
| 1-Aryl-3-(pyridin-2-yl) Substituted Thiourea Derivatives | |||
| Compound 20 | MCF-7 | 1.3 | [3] |
| Compound 20 | SkBR3 | 0.7 | [3] |
| Bis-benzo[d][2][4]dioxol-5-yl Thioureas | |||
| Compound 34 | HepG2 | 6.7 | [3] |
| Compound 34 | HCT116 | 3.2 | [3] |
| Compound 34 | MCF-7 | 12.4 | [3] |
| Doxorubicin (Reference) | HepG2 | 7.5 | [3] |
| Doxorubicin (Reference) | HCT116 | 8.3 | [3] |
| Doxorubicin (Reference) | MCF-7 | 4.6 | [3] |
| Pyrazole Derivatives with Thiourea Scaffolds | |||
| Compound 29 | EGFR WT | 0.094 | [5] |
| Compound 30 | EGFR WT | 0.128 | [5] |
| Compound 31 | EGFR WT | 0.160 | [5] |
| Compound 32 | EGFR WT | 0.297 | [5] |
| Compound 29 | EGFR T790M | 0.010 | [5] |
| Compound 30 | EGFR T790M | 0.025 | [5] |
| Compound 31 | EGFR T790M | 0.036 | [5] |
| Compound 32 | EGFR T790M | 0.048 | [5] |
| Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine | |||
| UP-1 | MG-U87 | 2.496 | [6] |
| UP-2 | MG-U87 | 2.664 | [6] |
| UP-3 | MG-U87 | 2.459 | [6] |
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow: In Vitro EGFR Kinase Inhibition Assay
Caption: Generalized workflow for an in vitro EGFR kinase inhibition assay.
Structure-Activity Relationship (SAR) of Thiourea Derivatives
Caption: Key structure-activity relationships of thiourea derivatives.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the direct inhibitory effect of thiourea compounds on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[7]
-
ATP
-
Peptide substrate for EGFR
-
Thiourea compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiourea compounds in kinase buffer. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in kinase buffer to the desired concentrations.
-
Assay Plate Setup: Add 1 µL of the diluted thiourea compound or DMSO control to the wells of a 384-well plate.[7]
-
Enzyme Addition: Add 2 µL of the diluted EGFR enzyme to each well.[7]
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MCF-7)
-
Complete cell culture medium
-
Thiourea compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol, DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea compounds. Include an untreated control and a vehicle (DMSO) control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Western Blotting for EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in a cellular context.
Materials:
-
Cancer cell lines
-
Thiourea compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the thiourea compounds for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize the p-EGFR signal, the membrane can be stripped of the antibodies and then reprobed with an antibody against total EGFR and a loading control (e.g., β-actin).
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-EGFR.
References
- 1. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
structure-activity relationship of N-substituted thiourea derivatives as anticancer agents
For Researchers, Scientists, and Drug Development Professionals
N-substituted thiourea derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. Their versatile scaffold allows for structural modifications that can significantly influence their biological activity, leading to potent and selective anticancer effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted thiourea derivatives, supported by experimental data, to aid in the rational design of more effective cancer therapeutics.
Structure-Activity Relationship Highlights
The anticancer activity of N-substituted thiourea derivatives is intricately linked to the nature and position of substituents on the aryl rings and the linker between thiourea moieties. Key SAR insights include:
-
Substitution on Aryl Rings: The presence of electron-withdrawing groups, such as trifluoromethyl or halogens, on the phenyl rings generally enhances cytotoxic activity.[1][2][3] For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be significantly more potent against the A549 lung cancer cell line than its urea counterpart.[1]
-
Linker Modification: The nature of the spacer connecting two thiourea units in bis-thiourea derivatives plays a crucial role in their cytotoxicity. Compounds with an ethylene or a thiourea linker have demonstrated improved activity compared to those without a linker.[1]
-
Heterocyclic Moieties: Incorporation of heterocyclic rings, such as quinazoline, benzothiazole, and pyridine, can lead to potent anticancer agents by enabling interactions with specific biological targets.[1][4] For example, a quinazoline-substituted thiourea derivative was shown to inhibit both EGFR kinase and NF-κB.[1]
-
Thiourea vs. Urea: In many instances, thiourea derivatives exhibit superior anticancer activity compared to their corresponding urea analogs, highlighting the importance of the sulfur atom for biological function.[1]
Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of representative N-substituted thiourea derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of N-Aryl and N,N'-Diaryl Substituted Thiourea Derivatives
| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N,N'-diphenyl | MCF-7 | 338 | [1] |
| 2 | 1,3-bis(4-(trifluoromethyl)phenyl) | A549 | 0.2 | [1] |
| 3 (Urea analog of 2) | 1,3-bis(4-(trifluoromethyl)phenyl) | A549 | 22.8 | [1] |
| 10e | 3,5-bis(trifluoromethyl)phenyl and phenylamino | NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5 | Potent activity reported | [2][5] |
| 28 | 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231, MDA-MB468, MCF-7 | 3.0, 4.6, 4.5 | [1] |
| TKR15 | Substituted thiourea | A549 | 0.21 | [6][7] |
Table 2: Cytotoxicity of Bis-Thiourea Derivatives
| Compound | Linker | Cancer Cell Line | IC50 (µM) | Reference |
| 32 | No linker | HepG2, HCT116, MCF-7 | Lower activity | [1] |
| 33 | Ethylene | HepG2, HCT116, MCF-7 | Improved cytotoxicity | [1] |
| 34 | Thiourea | HepG2, HCT116, MCF-7 | 6.7, 3.2, 12.4 | [1] |
| Doxorubicin (Control) | - | HepG2, HCT116, MCF-7 | 7.5, 8.3, 4.6 | [1] |
Mechanisms of Action & Signaling Pathways
N-substituted thiourea derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
One of the primary mechanisms is the inhibition of protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][8][9][10] Inhibition of these receptors disrupts downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival.
Some derivatives also induce apoptosis (programmed cell death) in cancer cells.[1][11][12] This can be achieved through the mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] Furthermore, certain thiourea compounds have been shown to arrest the cell cycle at the G0/G1 or S phase.[10][12][13]
Below is a diagram illustrating the general signaling pathway targeted by many N-substituted thiourea derivatives.
Caption: Targeted inhibition of Receptor Tyrosine Kinase signaling by N-substituted thiourea derivatives.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of N-substituted thiourea derivatives' anticancer activity.
Synthesis of N-Substituted Thiourea Derivatives
A general method for the synthesis of N-substituted thiourea derivatives involves the reaction of an appropriate amine with an isothiocyanate.[13][14]
General Procedure:
-
Preparation of Isothiocyanate: An amine is treated with thiophosgene in a suitable solvent like dichloromethane or tetrahydrofuran in the presence of a base such as triethylamine.[14] Alternatively, an acid chloride can be condensed with ammonium thiocyanate in anhydrous acetone.[13]
-
Reaction with Amine: The resulting isothiocyanate is then reacted with a primary or secondary amine in a solvent like dry DMF or acetone to yield the corresponding N-substituted thiourea derivative.[13][14] The reaction mixture is typically stirred at room temperature or heated to ensure completion.
-
Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography.
The following diagram outlines the general workflow for the synthesis and evaluation of these compounds.
Caption: General experimental workflow for the development of N-substituted thiourea anticancer agents.
In Vitro Anticancer Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cancer cells are treated with the thiourea derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.
Conclusion
N-substituted thiourea derivatives represent a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the thiourea scaffold can lead to compounds with potent and selective cytotoxicity against various cancer cell lines. The ability of these derivatives to target key signaling pathways and induce apoptosis underscores their therapeutic potential. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safer and More Sustainable Alternatives to 1-(4-Methoxyphenyl)thiourea in Modern Dye Manufacturing
For researchers, scientists, and drug development professionals, the synthesis of high-performance dyes requires a careful evaluation of not only the final product's efficacy but also the safety and environmental impact of its intermediates. 1-(4-Methoxyphenyl)thiourea has traditionally been a key precursor in the manufacture of certain benzothiazole-based azo dyes. However, growing concerns over the use of thiourea derivatives and hazardous reagents like bromine in classical synthetic routes have spurred the development of safer and more sustainable alternatives. This guide provides an objective comparison of alternative synthetic pathways to the crucial intermediate, 2-amino-6-methoxybenzothiazole, and their implications for dye manufacturing.
This guide delves into a comparative analysis of the traditional Hugerschoff reaction, which utilizes this compound, against modern, greener alternatives. The comparison focuses on key performance indicators such as chemical yield, reaction conditions, and environmental impact. Detailed experimental protocols for the principal synthetic routes are provided to facilitate their adoption and further research.
Comparative Analysis of Synthetic Routes to 2-amino-6-methoxybenzothiazole
The synthesis of 2-amino-6-methoxybenzothiazole is a critical step in the production of a range of azo dyes. The traditional method, the Hugerschoff reaction, involves the oxidative cyclization of this compound. While effective, this pathway often employs harsh reagents. Alternative methods, starting from different precursors, offer potential advantages in terms of safety, sustainability, and efficiency.
| Synthesis Method | Starting Material | Key Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Environmental & Safety Considerations |
| Hugerschoff Reaction (Traditional) | This compound | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~94%[1] | Utilizes corrosive sulfuric acid and toxic bromine. |
| Direct Synthesis from p-Anisidine | p-Anisidine | Potassium thiocyanate, Bromine, Acetic acid | Not Specified | Ice-cold to room temp. | High yields reported | Involves the in-situ formation of the thiourea derivative and uses bromine. |
| Synthesis from 2-Halo-p-anisidine | 2-Bromo-4-methoxyaniline | Dithiocarbamates, Copper or Palladium catalyst, DMSO | Not Specified | Not Specified | Good to high yields | Avoids bromine but uses metal catalysts which may require removal. |
| Synthesis from 2-Amino-4-methoxyphenol | 2-Amino-4-methoxyphenol | Cyanogen bromide | Not Specified | Not Specified | High yields reported | Cyanogen bromide is highly toxic. |
| Green Synthesis Approaches | p-Anisidine or 2-Aminothiophenol derivatives | Green catalysts (e.g., silica sulfuric acid, laccases), solvent-free or aqueous media | Varies (can be shorter with microwave) | Varies | Good to excellent yields | Reduces use of hazardous reagents and solvents, lower energy consumption. |
Experimental Protocols
Method 1: Hugerschoff Reaction for 2-amino-6-methoxybenzothiazole
This classical method involves the oxidative cyclization of a phenylthiourea derivative.
Procedure:
-
Dissolve 100 g of this compound in 290 g of 100% sulfuric acid at 20-25 °C.
-
Continuously add 30 g of a 40% aqueous ammonium bromide solution over 3 hours, maintaining the temperature between 25-30 °C.
-
Pour the reaction mixture into 1,200 g of water.
-
Clarify the solution by filtration at 50 °C.
-
Adjust the pH to 8 with a 33% sodium hydroxide solution.
-
Stir the mixture for 30 minutes at 40 °C.
-
Filter the precipitate, wash with water until sulfate-free, and dry to obtain 2-amino-6-methoxybenzothiazole.[1]
Method 2: Synthesis of 2-Aminobenzothiazoles from 2-Haloanilines
This method provides an alternative route that avoids the direct use of thiourea precursors.
Procedure:
-
Combine a 2-haloaniline (e.g., 2-bromo-4-methoxyaniline), a dithiocarbamate, and a suitable copper or palladium catalyst in a solvent such as DMSO.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product.
-
Purify the crude product by column chromatography to yield the desired 2-aminobenzothiazole derivative.
Method 3: Green Synthesis using a Solid Acid Catalyst
This approach focuses on minimizing the use of hazardous liquid acids.
Procedure:
-
Combine 2-aminothiophenol or a derivative with a carboxylic acid in the presence of a silica-supported solid acid catalyst (e.g., silica sulfuric acid).
-
Heat the mixture, with or without a minimal amount of a high-boiling solvent.
-
The reaction can often be performed under solvent-free conditions.
-
After the reaction is complete, the solid catalyst can be removed by simple filtration.
-
The product is then purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and alternative synthetic routes to the key intermediate, 2-amino-6-methoxybenzothiazole, and its subsequent use in dye synthesis.
Caption: Synthetic pathways to benzothiazole-based azo dyes.
The following diagram illustrates a generalized experimental workflow for the synthesis and analysis of these dyes.
Caption: General experimental workflow for dye synthesis and evaluation.
Conclusion
The choice of synthetic route for dye intermediates like 2-amino-6-methoxybenzothiazole has significant implications for the overall sustainability and safety of the dye manufacturing process. While the traditional Hugerschoff reaction starting from this compound is a high-yielding method, it involves hazardous reagents. Modern alternatives, such as those starting from 2-haloanilines or employing green chemistry principles, offer promising avenues for reducing the environmental footprint of dye production. Further research and development in these greener pathways are crucial for the future of sustainable dye manufacturing. The data and protocols presented in this guide aim to provide a solid foundation for researchers to explore and optimize these alternative routes.
References
The Two Faces of Protection: Unveiling the Efficacy of Thiourea-Based Corrosion Inhibitors In Vitro versus the In Vivo Frontier
A Comparative Guide for Researchers and Scientists
Thiourea and its derivatives have long been a cornerstone in the fight against metallic corrosion, demonstrating significant efficacy in controlled laboratory settings (in vitro). Their ability to form a protective barrier on metal surfaces is well-documented. However, the translation of this performance to the complex biological environment (in vivo) remains a largely unexplored and challenging frontier. This guide provides a comprehensive comparison of the known in vitro performance of thiourea-based corrosion inhibitors and delves into the critical considerations and hypothetical frameworks for their in vivo application, a crucial aspect for drug development professionals and biomedical researchers.
In Vitro Efficacy: A Clear Picture of Protection
In the controlled environment of a laboratory, thiourea-based corrosion inhibitors exhibit remarkable and quantifiable efficacy in mitigating the degradation of various metals, particularly steel in acidic media.[1][2][3] The primary mechanism of protection is the adsorption of the thiourea molecule onto the metal surface, effectively blocking the active sites for corrosive reactions.[1][3][4]
The effectiveness of these inhibitors is attributed to the presence of sulfur and nitrogen atoms, which possess lone pair electrons. These electrons facilitate the formation of a coordinate covalent bond with the vacant d-orbitals of the metal.[4] In acidic solutions, the sulfur atom can be protonated, enhancing its ability to adsorb onto the metal surface.[1] This adsorbed layer acts as a physical barrier, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[1][4]
Quantitative Analysis of In Vitro Inhibition
The inhibition efficiency (IE) of various thiourea derivatives has been extensively studied using a range of experimental techniques. The following table summarizes the performance of several thiourea compounds on mild steel in acidic environments.
| Thiourea Derivative | Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Reference |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 98.96 | Potentiodynamic Polarization | [2] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 92.65 | Potentiodynamic Polarization | [2] |
| Ditoyl thiourea (DTTU) | Mild Steel | 20% Formic Acid | Not Specified | Not Specified | "Very good" | Weight Loss, Potentiodynamic Polarization | [1] |
| N,N´-diethylthiourea | Mild Steel | 1 N H₂SO₄ | > 1 x 10⁻² mol/L | 40 | Increased with concentration | Not Specified | [3] |
| Phenylthiourea | Mild Steel | 1 N H₂SO₄ | > 1 x 10⁻² mol/L | 40 | Increased with concentration | Not Specified | [3] |
Experimental Protocols for In Vitro Evaluation
The assessment of corrosion inhibition efficiency in vitro typically involves a combination of gravimetric and electrochemical methods.[4]
1. Weight Loss Method: This is a straightforward and widely used technique to determine the average corrosion rate.
-
Specimen Preparation: Metal coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Immersion: The pre-weighed specimens are immersed in the corrosive solution, both with and without the thiourea-based inhibitor, for a predetermined period.
-
Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and weighed again. The weight loss is used to calculate the corrosion rate and the inhibitor's efficiency.
2. Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique provides insights into the kinetics of the corrosion process and the properties of the protective film.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Measurement: A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance of the system is measured, and the data is often represented as Nyquist or Bode plots.
-
Analysis: An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective layer and a decrease in the corrosion rate.
3. Potentiodynamic Polarization (Tafel Plots): This method provides information about both the anodic and cathodic reactions of the corrosion process.
-
Procedure: The potential of the working electrode is scanned in both the anodic and cathodic directions relative to the open-circuit potential.
-
Analysis: The resulting Tafel plot of current density versus potential is used to determine the corrosion current density (Icorr). A decrease in Icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. The shift in the corrosion potential (Ecorr) can indicate whether the inhibitor is predominantly anodic, cathodic, or mixed-type.[1]
The In Vivo Challenge: A Realm of Complexity and Scarcity of Data
Despite the robust body of in vitro data, there is a significant lack of research on the efficacy of thiourea-based compounds as corrosion inhibitors within a living biological system. This knowledge gap is a major hurdle for their potential application in biomedical devices or as therapeutic agents where metal-ion release is a concern.
Translating in vitro corrosion studies to an in vivo context is notoriously challenging.[5][6] The physiological environment is far more complex than a simple acidic solution, containing a myriad of organic molecules, proteins, cells, and dissolved ions that can interact with both the metal surface and the inhibitor.[7]
Key Challenges and Considerations for In Vivo Application:
-
Biocompatibility: The primary concern for any material or compound intended for in vivo use is its biocompatibility. While some thiourea derivatives have been investigated for various biological applications, including as anticancer and antimicrobial agents, their toxicity profile at concentrations required for corrosion inhibition needs thorough evaluation.[8][9][10]
-
Interaction with Biological Molecules: Proteins, amino acids, and other biomolecules present in body fluids can adsorb onto the metal surface, competing with the inhibitor and altering the corrosion process.[7] These molecules can also interact with the thiourea inhibitor itself, potentially deactivating it or forming new, unforeseen compounds.
-
Dynamic Environment: The in vivo environment is dynamic, with continuous flow of fluids, changing pH, and varying oxygen levels, all of which can influence the corrosion rate and the stability of the inhibitor film.[7]
-
Immune Response: The introduction of a foreign substance, including the inhibitor, can trigger an immune response, leading to inflammation and further complicating the corrosion process.
Due to these complexities, the direct extrapolation of in vitro corrosion inhibition efficiencies to an in vivo setting is often not possible and can be misleading.[5][6]
Hypothetical Experimental Protocol for In Vivo Evaluation
While specific data is lacking, a hypothetical in vivo study to evaluate a thiourea-based corrosion inhibitor would likely involve the following steps:
-
Material and Inhibitor Selection: Choose a biocompatible metal and a thiourea derivative with a known low toxicity profile.
-
In Vitro Biocompatibility Testing: Conduct preliminary cell culture studies (e.g., cytotoxicity assays) to assess the inhibitor's effect on relevant cell lines.
-
Animal Model: Select an appropriate animal model (e.g., rat, rabbit) for implantation of the metallic specimen.
-
Implantation: Surgically implant the metallic specimens, some coated or infused with the thiourea inhibitor and some as controls, into a relevant anatomical location (e.g., subcutaneously or in bone).
-
In Vivo Monitoring: Over a set period, monitor the animal for any adverse reactions. Advanced imaging techniques could be used to non-invasively assess the implant's integrity.
-
Explantation and Analysis: After the study period, explant the metallic specimens and surrounding tissue.
-
Corrosion Assessment: Analyze the explanted specimens for signs of corrosion using techniques like scanning electron microscopy (SEM) and calculate the corrosion rate.
-
Histological Analysis: Examine the surrounding tissue for signs of inflammation or other adverse reactions.
-
Biochemical Analysis: Analyze blood or tissue samples for levels of metal ions and any inhibitor byproducts.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key processes.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.ampp.org [content.ampp.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo corrosion measurements of magnesium alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
A Researcher's Guide to Comparing Antioxidant Assays for Thiourea Derivatives
For researchers, scientists, and drug development professionals, understanding the antioxidant capacity of novel thiourea compounds is a critical step in discovering new therapeutic agents. Thiourea and its derivatives have garnered significant interest in medicinal chemistry for their diverse biological activities, including their potential to mitigate the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases.[1][2]
This guide provides an objective comparison of common antioxidant assays used to evaluate thiourea derivatives, supported by experimental data from recent studies. It details the methodologies for key experiments and visualizes critical workflows to aid in the selection of appropriate assays and the interpretation of results.
Comparative Antioxidant Capacity of Thiourea Derivatives
The antioxidant potential of thiourea derivatives is commonly evaluated using various in vitro assays. The most prevalent are radical scavenging assays like DPPH and ABTS, and reducing power assays such as FRAP and CUPRAC.[1][3] The half-maximal inhibitory concentration (IC50) is a standard measure of effectiveness, where a lower IC50 value indicates greater antioxidant activity.[1]
The choice of assay is critical, as different methods measure different facets of antioxidant action, such as the ability to scavenge specific radical species or to reduce metal ions. The structural modifications on the thiourea backbone significantly influence their activity, leading to a wide range of antioxidant capacities observed across different studies and assays.[1][4]
Below is a summary of quantitative data from various studies, showcasing the antioxidant activity of different thiourea derivatives as measured by multiple assays.
| Compound/Derivative | Assay Used | IC50 Value (µM) or other measure | Standard Used | Reference |
| Series 2a-2h (Sulfaclozine derivatives) | [3] | |||
| Compound 2a | DPPH | More active than reference | α-TOC, BHT | [3] |
| Compound 2c | ABTS | 1.08 ± 0.44 µM | α-TOC, BHT | [3] |
| Compound 2c | CUPRAC | 7.46 ± 0.02 µM | α-TOC | [3] |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 710 ± 1 µM | - | [5] |
| ABTS | 44 ± 1 µM | - | [5] | |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11000 ± 15 µM | - | [5] |
| ABTS | 2400 ± 21 µM | - | [5] | |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | - | [2] |
| ABTS | 52 µg/mL | - | [2] | |
| Thiourea Derivatives of 2-Thiophene Carboxylic Acid | [4] | |||
| Compound C3 | DPPH | 1.5545 ± 0.6829 (mM AA/g) | Ascorbic Acid | [4] |
| Compound C4 | DPPH | 1.5965 ± 1.5927 (mM AA/g) | Ascorbic Acid | [4] |
| Compound C6 | ABTS | 16.5125 ± 1.3805 (mM AA/g) | Ascorbic Acid | [4] |
| Compound C7 | ABTS | 10.8840 ± 0.8533 (mM AA/g) | Ascorbic Acid | [4] |
Note: α-TOC = α-tocopherol, BHT = Butylatedhydroxytoluene, AA = Ascorbic Acid. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Key Antioxidant Mechanisms and Pathways
The primary antioxidant mechanism for thiourea derivatives often involves the donation of a hydrogen atom from the N-H group to neutralize a free radical, a process known as Hydrogen Atom Transfer (HAT).[5][6] Some studies also suggest a Single Electron Transfer (SET) mechanism may be involved.[4][6] Beyond direct radical scavenging, thiourea compounds may exert antioxidant effects by activating cellular defense pathways.
Caption: General workflow for evaluating thiourea derivatives.
One such pathway is the Keap1-Nrf2 system. Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1 (Kelch-like ECH-associated protein 1), translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes. Some thiourea compounds may be able to induce this protective pathway.[1]
Caption: The Keap1-Nrf2 signaling pathway activated by thiourea compounds.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of antioxidant capacity. Below are methodologies for three commonly cited assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1][5] The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[5]
-
Reagent Preparation: Prepare a 0.004% (w/v) solution of DPPH in ethanol or methanol.[1][3] The absorbance should be adjusted to a specific value (e.g., ~1.0) at 517 nm before use.[1]
-
Sample Preparation: Dissolve the thiourea derivatives and a standard antioxidant (e.g., Ascorbic Acid, BHT) in a suitable solvent (e.g., ethanol, DMSO) to prepare stock solutions. Create a series of dilutions from these stocks.[3][7]
-
Assay Procedure:
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation, a blue/green chromophore. The reduction in color is measured spectrophotometrically at 734 nm.[3][5]
-
Reagent Preparation:
-
Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[1][3]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.[1]
-
Before use, dilute the stock solution with ethanol to an absorbance of 0.700 ± 0.025 at 734 nm.[3][8]
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of the thiourea compounds and a standard (e.g., α-TOC) as described for the DPPH assay.[3]
-
Assay Procedure:
-
Calculation: The calculation for scavenging activity and IC50 is the same as for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[6]
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the thiourea derivatives. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.[6]
-
Assay Procedure:
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺ concentration. Results are typically expressed as µM Fe²⁺ equivalents.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 6. benchchem.com [benchchem.com]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
Unveiling the Multifaceted Biological Profile of 1-(4-Methoxyphenyl)thiourea: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological cross-reactivity of 1-(4-Methoxyphenyl)thiourea. By summarizing quantitative data and detailing experimental protocols, this document serves as a valuable resource for evaluating its potential in various therapeutic areas.
This compound belongs to the versatile class of thiourea derivatives, which are known to exhibit a wide spectrum of biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. The cross-reactivity of this compound, referring to its activity across different biological assays, highlights its potential for multiple therapeutic applications and underscores the importance of understanding its diverse mechanisms of action.
Comparative Analysis of Biological Activities
To provide a clear comparison of the efficacy of this compound and its analogs, the following tables summarize their performance in various biological assays. The data, presented as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, allows for a quantitative assessment of their potency.
Table 1: Anticancer Activity (Cytotoxicity)
The anticancer potential of thiourea derivatives is a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. In this assay, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
| Compound/Alternative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | Doxorubicin | - |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon Cancer) | 1.5[1] | Doxorubicin | - |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 | Doxorubicin | - |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | Doxorubicin | - |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | 310 | Hydroxyurea | >1000 |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast Cancer) | 940[2] | Hydroxyurea | >1000 |
Table 2: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of thiourea derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Alternative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 - 16[3] | Oxacillin | >256[4] |
| Thiourea Derivative (TD4) | Staphylococcus epidermidis (MRSE) | 8[3] | - | - |
| Thiourea Derivative (TD4) | Enterococcus faecalis | 4[3] | - | - |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32[5] | - | - |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Staphylococcus aureus | 32[5] | - | - |
| Ortho-methylated thiourea derivative (SB2) | Candida auris | 0.0781 - 0.625[6] | Fluconazole | - |
Note: Specific MIC values for this compound against a broad panel of microbes were not found. The presented data for other thiourea derivatives illustrates the potential of this class of compounds.
Table 3: Enzyme Inhibition
Thiourea derivatives are known to inhibit various enzymes, including urease and tyrosinase. Urease inhibitors have potential applications in treating infections by urease-producing bacteria, while tyrosinase inhibitors are of interest for conditions related to hyperpigmentation.
| Compound/Alternative | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiourea | Urease (Jack Bean) | 18.61 | - | - |
| Alkyl chain-linked thiourea derivative (3c) | Urease (Jack Bean) | 10.65 | Thiourea | 15.51 |
| N-hydroxy-N'-phenylthiourea analogue (1) | Tyrosinase (Mushroom) | 0.29[7] | - | - |
| Thioacetazone | Tyrosinase (Mushroom) | 14[7] | - | - |
| Ambazone | Tyrosinase (Mushroom) | 15[7] | - | - |
Note: While phenylthiourea is a known tyrosinase inhibitor, specific IC50 values for this compound were not available in the reviewed literature.
Table 4: Antioxidant Activity
The antioxidant potential of thiourea derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
| Compound/Alternative | Assay | IC50 (mM) | Reference Compound | IC50 (mM) |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710[4] | - | - |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000[4] | - | - |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 | - | - |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 | - | - |
Note: Specific DPPH or ABTS scavenging IC50 values for this compound were not found. The data for related compounds suggests that the substitution pattern on the phenyl rings significantly influences antioxidant activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control well should contain methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Urease Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, mix 25 µL of urease enzyme solution, 55 µL of buffer (e.g., phosphate buffer), and 10 µL of the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Substrate Addition: Add 55 µL of urea solution to initiate the reaction and incubate for another 30 minutes at 30°C.
-
Ammonia Detection: Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well. Incubate for 50 minutes at 30°C for color development.
-
Absorbance Measurement: Measure the absorbance at 630 nm.
-
Calculation: The percentage of urease inhibition is calculated, and the IC50 value is determined. Thiourea is often used as a standard inhibitor for comparison.
Signaling Pathways and Mechanisms of Action
Thiourea derivatives exert their biological effects through the modulation of various signaling pathways. While the specific pathways affected by this compound require further investigation, studies on related compounds provide insights into its potential mechanisms of action.
Apoptosis Induction: Many thiourea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for their anticancer activity. The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute cell death.
Modulation of Inflammatory Pathways: Thiourea compounds can also modulate inflammatory responses. This often involves the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting NF-κB, thiourea derivatives can reduce the production of inflammatory mediators. Another important pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell proliferation.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 5. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(4-Methoxyphenyl)thiourea Against Commercial Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount to extending the lifespan and reliability of metallic components. This guide provides a comparative analysis of the corrosion inhibition performance of 1-(4-Methoxyphenyl)thiourea and its derivatives against established commercial inhibitors, namely Benzotriazole (BTA) and Tolyltriazole (TTA).
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage decrease in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize the inhibition efficiencies of the thiourea derivative and the commercial inhibitors on mild steel in acidic media, as determined by various experimental techniques.
Table 1: Inhibition Efficiency of N-(4-methoxyphenyl)-N'-(2-methylbenzoyl) thiourea (A3) on Mild Steel in 1.0 M H₂SO₄
| Inhibitor Concentration (M) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - LPR |
| 1 x 10⁻⁵ | 75.3 | 78.1 |
| 1 x 10⁻⁴ | 78.9 | 81.3 |
| 1 x 10⁻³ | 82.4 | 86.2 |
Data sourced from a study on N-(2-methoxyphenyl)-N'-(2-methylbenzoyl) thiourea (A1), N-(3-methoxyphenyl)-N'-(2-methylbenzoyl) thiourea (A2), N-(4-methoxyphenyl)-N'-(2-methylbenzoyl) thiourea (A3) and N-(2-methylbenzoyl)-N'-phenylthiourea (A4). The A3 compound showed promising results.
Table 2: Inhibition Efficiency of Benzotriazole (BTA) on Mild Steel in Acidic Media
| Corrosive Medium | Inhibitor Concentration (mM) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - Potentiodynamic Polarization |
| 1M H₂SO₄ | 1 | 84.3 | 82.2[1] |
| 1M HCl | Not Specified | 88 | Not Specified[2] |
Table 3: Inhibition Efficiency of Tolyltriazole (TTA) on Mild Steel in 0.5 M HCl
| Inhibitor Concentration (M) | Inhibition Efficiency (%) - Electrochemical Methods |
| 0.01 | ~70 |
| 0.03 | ~80 |
| 0.05 | ~88 |
| 0.07 | 91[3][4][5] |
From the available data, the thiourea derivative exhibits good inhibition efficiency, which increases with concentration. The commercial inhibitors, Benzotriazole and Tolyltriazole, also demonstrate high efficiencies. Notably, Tolyltriazole reached an efficiency of 91% at a concentration of 0.07 M in 0.5 M HCl[3][4][5]. It is important to reiterate that a direct comparison is challenging due to differing experimental conditions across the studies.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical methods to determine the corrosion rate and inhibition efficiency.
Weight Loss Method
This is a straightforward and widely used technique to determine the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and then dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl or H₂SO₄) with and without the inhibitor at a specific temperature for a predetermined duration.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and weighed again.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - W₁) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and W₁ is the weight loss in the presence of the inhibitor.
Electrochemical Methods
Electrochemical techniques provide faster results and offer insights into the corrosion inhibition mechanism.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the resulting Tafel plots. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude alternating potential is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is often represented as Nyquist or Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from these plots; a higher Rct value in the presence of the inhibitor indicates better corrosion protection.
Mechanism of Corrosion Inhibition
Thiourea derivatives, including this compound, function as corrosion inhibitors primarily through adsorption onto the metal surface. This adsorption process creates a protective film that isolates the metal from the corrosive environment. The mechanism can be described as follows:
-
Adsorption Centers: The thiourea molecule contains sulfur and nitrogen atoms, which possess lone pairs of electrons. The methoxyphenyl group also contributes to the electron density of the molecule. These electron-rich centers act as active sites for adsorption onto the metal surface.
-
Formation of a Protective Layer: The inhibitor molecules can be adsorbed onto the metal surface through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of the heteroatoms (S and N) and the vacant d-orbitals of the iron atoms on the steel surface.
-
-
Blocking of Active Sites: The adsorbed inhibitor molecules cover the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur, thereby reducing the overall corrosion rate.
The effectiveness of the thiourea derivative as a corrosion inhibitor is influenced by its molecular structure, which dictates its ability to adsorb onto the metal surface and form a stable, protective film.
Visualizing the Process
To better understand the experimental and mechanistic aspects of corrosion inhibition studies, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 1-(4-Methoxyphenyl)thiourea: A Comprehensive Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(4-Methoxyphenyl)thiourea, a compound that requires careful handling due to its toxicity.
Hazard Profile and Safety Precautions
This compound is classified as toxic if swallowed.[1][2][3] Some safety data sheets also indicate that it may be toxic in contact with skin and if inhaled.[2] Due to these potential health risks, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] Standard PPE includes a laboratory coat, chemical-resistant gloves, and safety goggles.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be treated as hazardous waste.[4] Under no circumstances should it be discarded in the regular trash or poured down the drain.[4]
-
Waste Collection:
-
Solid Waste: Collect surplus this compound and any contaminated disposable labware (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled hazardous waste container.[4] The container must be in good condition, compatible with the chemical, and kept securely closed when not in use.[4]
-
Empty Containers: Before disposing of the original container, ensure it is completely empty.[1]
-
-
Waste Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first piece of waste was added to the container.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.[3]
-
-
Arranging for Disposal:
-
Dispose of the contents and the container in accordance with all local, regional, and national regulations.[1][3]
-
The disposal must be handled by a licensed and approved waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Emergency Procedures for Spills
In the event of a spill, the primary goal is to prevent the dispersion of dust.[1]
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including a respirator if necessary.
-
Carefully pick up the spilled solid material without creating dust.
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
Hazardous Waste Accumulation Limits
The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory's satellite accumulation area.
| Waste Type | Maximum Accumulation Volume/Weight | Storage Time Limit |
| General Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Chemical Waste | 1 quart (liquid) or 1 kilogram (solid) | Up to 12 months (unless the limit is reached sooner) |
Data based on general hazardous waste guidelines; specific limits may vary by jurisdiction.[4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(4-Methoxyphenyl)thiourea
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical plans for the handling and disposal of 1-(4-Methoxyphenyl)thiourea, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is mandatory to mitigate risks and ensure regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child. Additionally, it is toxic to aquatic life with long-lasting effects. Therefore, strict adherence to PPE protocols is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards. | To prevent eye contact with dust or splashes. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene). Wear a lab coat, long pants, and closed-toe shoes. For significant exposure risk, wear fire/flame resistant and impervious clothing. | To prevent skin contact, which can be a route of exposure.[1][2] Contaminated clothing should be removed immediately.[2] |
| Respiratory Protection | Required when dusts are generated. Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | To prevent inhalation of harmful dust particles.[3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Experimental Workflow Diagram
Caption: Procedural flow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood.[4]
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Have an emergency plan and access to an eyewash station and safety shower.
-
-
Handling:
-
In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This substance is toxic to aquatic life with long-lasting effects and must be treated as hazardous waste.[4]
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Leave in the original, labeled container. Do not mix with other waste. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., gloves, pipette tips, weighing paper) | Place in a designated, sealed, and clearly labeled hazardous waste container for solids.[4] |
| Contaminated Solutions | Collect in a compatible, sealed, and clearly labeled hazardous waste container for liquids. Do not dispose of down the drain.[4] |
| Empty Containers | Handle uncleaned containers as you would the product itself. Consult with your EHS office for specific procedures on container disposal. |
Waste Segregation and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated satellite accumulation area.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the laboratory.[4]
-
Arrange for regular waste pickup by your institution's EHS department.[4]
Chemical and Physical Properties
Understanding the properties of this compound can inform safe handling practices.
Table 3: Physicochemical Data
| Property | Value |
| Appearance | Off-white powder/solid[1] |
| Melting Point | 170 - 176 °C (338 - 349 °F) |
| n-octanol/water partition coefficient (log Pow) | -0.92 at 20 °C (68 °F) and pH 7.4 |
| Bioaccumulation | Bioaccumulation is not expected. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
